7-Deoxyloganin
Beschreibung
Deoxyloganin has been reported in Verbena officinalis and Strychnos nux-vomica with data available.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
26660-57-1 |
|---|---|
Molekularformel |
C17H26O9 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
methyl (1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O9/c1-7-3-4-8-9(15(22)23-2)6-24-16(11(7)8)26-17-14(21)13(20)12(19)10(5-18)25-17/h6-8,10-14,16-21H,3-5H2,1-2H3/t7-,8+,10+,11+,12+,13-,14+,16-,17-/m0/s1 |
InChI-Schlüssel |
KMHXLGLJTQHEIM-OUEWTLASSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
CC1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Synonyme |
7-deoxyloganin loganin loganoside |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the 7-Deoxyloganin Biosynthesis Pathway in Catharanthus roseus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 7-deoxyloganin biosynthesis pathway, a critical segment of the larger terpenoid indole (B1671886) alkaloid (TIA) pathway in the medicinal plant Catharanthus roseus. The TIAs, which include the potent anticancer agents vinblastine (B1199706) and vincristine, are of significant interest to the pharmaceutical industry. Understanding the biosynthesis of their iridoid precursor, this compound, is crucial for metabolic engineering and synthetic biology approaches aimed at increasing the production of these valuable compounds.
The this compound Biosynthesis Pathway: An Overview
The biosynthesis of this compound is a multi-step enzymatic process that takes place within specialized cells of Catharanthus roseus. This pathway converts the primary metabolite geraniol (B1671447) into the iridoid glucoside this compound, which is a key intermediate en route to secologanin (B1681713), the direct precursor that condenses with tryptamine (B22526) to form strictosidine, the backbone of all TIAs. The core enzymatic steps are spatially regulated, with early reactions occurring in the internal phloem-associated parenchyma (IPAP) cells and later steps localized to the leaf epidermis.
Core enzymatic steps in the biosynthesis of this compound and its conversion to secologanin.
Key Enzymes and Their Catalytic Functions
The biosynthesis of this compound and its subsequent conversion to secologanin are catalyzed by a series of enzymes, primarily belonging to the cytochrome P450, glucosyltransferase, hydroxylase, and methyltransferase families.
7-Deoxyloganetic Acid Synthase (7DLS, CYP76A26)
This cytochrome P450 enzyme catalyzes a crucial three-step oxidation of iridodial-nepetalactol to form 7-deoxyloganetic acid.[1] The functional expression of 7DLS in Saccharomyces cerevisiae has confirmed its role in this key oxidative process.[1]
7-Deoxyloganetic Acid Glucosyltransferase (UGT8)
UGT8 is a highly specific glucosyltransferase that catalyzes the glucosylation of 7-deoxyloganetic acid to form 7-deoxyloganic acid, utilizing UDP-glucose as the sugar donor.[2][3][4] Biochemical analyses have shown that UGT8 has a high catalytic efficiency for its substrate, making it a key enzyme in the iridoid pathway.
7-Deoxyloganic Acid 7-Hydroxylase (CrDL7H, CYP72A224)
This cytochrome P450 monooxygenase is responsible for the hydroxylation of 7-deoxyloganic acid at the C7 position to produce loganic acid. This enzyme shows a preference for 7-deoxyloganic acid and is not active on 7-deoxyloganetic acid. The activity of this enzyme has been demonstrated in microsomal preparations from C. roseus cell cultures.
Loganic Acid O-Methyltransferase (LAMT)
LAMT catalyzes the methylation of the carboxyl group of loganic acid to form loganin (B1675030), using S-adenosyl-L-methionine as the methyl donor. This enzyme is strongly repressed by its product, loganin.
Secologanin Synthase (SLS, CYP72A1)
SLS, another cytochrome P450 enzyme, catalyzes the oxidative cleavage of the cyclopentane (B165970) ring of loganin to form secologanin. This is a critical step that generates the secoiridoid structure necessary for the subsequent condensation with tryptamine. Some isoforms of SLS have also been shown to further oxidize secologanin to secoxyloganin.
Quantitative Data on Pathway Components
Quantitative analysis of enzyme kinetics and metabolite levels provides crucial insights into the regulation and potential bottlenecks of the this compound biosynthesis pathway.
Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference(s) |
| 7-Deoxyloganic Acid 7-Hydroxylase (CrDL7H) | 7-Deoxyloganic Acid | 111 | - | |
| NADPH | 30 | - | ||
| Loganic Acid O-Methyltransferase (LAMT) | Loganic Acid | 315 | 0.31 | |
| S-adenosyl-L-methionine | 742 | - |
Metabolite Accumulation
Virus-induced gene silencing (VIGS) of CrDL7H resulted in a significant accumulation of its substrate, 7-deoxyloganic acid, to levels exceeding 4 mg per gram of fresh weight in silenced leaves, while secologanin levels were reduced by at least 70%. This demonstrates the critical role of CrDL7H in the pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Metabolite Extraction from Catharanthus roseus Leaves
This protocol is adapted for the extraction of iridoids and alkaloids for HPLC analysis.
Materials:
-
Fresh or freeze-dried C. roseus leaf tissue
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use lyophilized (freeze-dried) tissue.
-
Grind the frozen or dried tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at room temperature for 1 hour with occasional vortexing.
-
Centrifuge the extract at 13,000 x g for 10 minutes to pellet the cell debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The extract is now ready for HPLC or HPLC-MS analysis.
Workflow for the extraction of metabolites from C. roseus leaves.
Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus
This protocol describes a method for transiently silencing genes in C. roseus using the Tobacco Rattle Virus (TRV)-based pTRV vector system to study gene function in planta.
Materials:
-
Agrobacterium tumefaciens strain GV3101
-
pTRV1 vector
-
pTRV2 vector containing the gene fragment of interest
-
C. roseus seedlings (approximately 2-3 weeks old)
-
LB medium with appropriate antibiotics (e.g., kanamycin, gentamycin)
-
Infiltration medium (10 mM MES, pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone)
-
Syringeless 1 mL tuberculin syringes
Procedure:
-
Construct Preparation: Clone a 200-400 bp fragment of the target gene into the pTRV2 vector.
-
Agrobacterium Transformation: Transform A. tumefaciens GV3101 separately with pTRV1 and the pTRV2 construct.
-
Culture Preparation:
-
Grow single colonies of each transformed Agrobacterium strain overnight at 28°C in LB medium with appropriate antibiotics.
-
Inoculate a larger volume of LB with the overnight culture and grow until the OD₆₀₀ reaches approximately 1.5.
-
Pellet the cells by centrifugation and resuspend in infiltration medium to a final OD₆₀₀ of 1.5.
-
Incubate the bacterial suspensions at room temperature for 3-4 hours without shaking.
-
-
Infiltration:
-
Mix equal volumes of the Agrobacterium cultures containing pTRV1 and the pTRV2 construct.
-
Infiltrate the underside of the leaves of 2-3 week old C. roseus seedlings using a syringeless syringe. Infiltrate at least two to four leaves per plant.
-
-
Plant Growth and Analysis:
-
Grow the infiltrated plants in a controlled environment (e.g., 22°C with a 16h light/8h dark cycle).
-
Silencing phenotypes are typically observed 2-3 weeks post-infiltration.
-
Harvest silenced tissues for metabolite analysis and qRT-PCR to confirm gene knockdown.
-
General workflow for Virus-Induced Gene Silencing (VIGS) in C. roseus.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the expression levels of genes in the this compound pathway.
Materials:
-
Total RNA extracted from C. roseus tissues
-
DNase I
-
Reverse transcriptase and corresponding buffer/reagents
-
SYBR Green qPCR master mix
-
Gene-specific primers
-
qRT-PCR instrument
Procedure:
-
RNA Isolation and DNase Treatment:
-
Extract total RNA from the desired C. roseus tissues using a commercial kit or a standard protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Set up the qPCR reactions in a 96-well plate. Each reaction should contain:
-
SYBR Green qPCR master mix
-
Forward and reverse primers (final concentration of 300-500 nM each)
-
Diluted cDNA template
-
Nuclease-free water to the final volume.
-
-
Include no-template controls for each primer pair.
-
-
qPCR Program:
-
A typical qPCR program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplicons.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stably expressed reference gene (e.g., actin or 40S ribosomal protein S9).
-
Conclusion
The elucidation of the this compound biosynthesis pathway in Catharanthus roseus has provided a solid foundation for understanding the formation of terpenoid indole alkaloids. The identification and characterization of key enzymes such as 7-deoxyloganetic acid synthase, 7-deoxyloganetic acid glucosyltransferase, and 7-deoxyloganic acid 7-hydroxylase have opened up new avenues for metabolic engineering. The experimental protocols detailed in this guide provide researchers with the necessary tools to further investigate this pathway, with the ultimate goal of enhancing the production of medicinally important alkaloids. Future research should focus on obtaining a more complete quantitative understanding of the pathway's flux and regulation, as well as on the heterologous reconstruction of the entire TIA pathway in microbial systems for sustainable and scalable production.
References
- 1. 7-deoxyloganetic acid synthase catalyzes a key 3 step oxidation to form 7-deoxyloganetic acid in Catharanthus roseus iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 7-deoxyloganetic acid glucosyltransferase contributes a key step in secologanin biosynthesis in Madagascar periwinkle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
7-Deoxyloganin: A Technical Guide to Its Natural Sources, Biosynthesis, and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Deoxyloganin is a pivotal iridoid glycoside, serving as a key intermediate in the biosynthesis of complex and pharmacologically significant monoterpenoid indole (B1671886) alkaloids (MIAs). This technical document provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed protocols for its extraction and isolation from plant matrices. Quantitative data from various botanical sources are presented to aid in the selection of raw materials for research and drug development. Furthermore, this guide illustrates the biosynthetic pathway and a general experimental workflow using high-contrast, publication-quality diagrams to facilitate a deeper understanding of the underlying biochemical and methodological principles.
Natural Occurrences and Quantitative Data
This compound has been identified in several plant species, primarily within the families Apocynaceae, Loganiaceae, and Verbenaceae. Its concentration can vary significantly based on the plant species, tissue type, and developmental stage. The following table summarizes the known botanical sources and available quantitative data for this compound and its immediate precursor, 7-deoxyloganic acid.
| Plant Species | Family | Plant Part | Compound | Concentration/Yield | References |
| Catharanthus roseus | Apocynaceae | Leaves | 7-Deoxyloganic Acid* | > 4 mg/g fresh weight | [1] |
| Strychnos nux-vomica | Loganiaceae | Fruit, Fruit Pulp | This compound | Presence reported | [2][3][4] |
| Verbena officinalis | Verbenaceae | Aerial Parts | This compound | Presence reported |
Note: Data for 7-deoxyloganic acid in genetically modified (CrDL7H-silenced) C. roseus is provided as a proxy for the potential yield of its direct downstream product, this compound. Quantitative data for this compound in wild-type plants remain scarce in the current literature.
Biosynthesis of this compound
This compound is synthesized via the iridoid pathway, which begins with the monoterpene geraniol (B1671447), derived from the methylerythritol phosphate (B84403) (MEP) pathway. A series of enzymatic oxidation and cyclization reactions leads to the formation of the characteristic cyclopentanopyran ring structure of iridoids.
The key steps leading to this compound are as follows:
-
Geraniol is hydroxylated and subsequently oxidized to form 8-oxogeranial .
-
Iridoid synthase (IS) catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol .
-
A multi-step oxidation of nepetalactol yields 7-deoxyloganetic acid .
-
7-deoxyloganetic acid glucosyltransferase (7-DLGT) glycosylates 7-deoxyloganetic acid to form 7-deoxyloganic acid .
-
Finally, methylation of the carboxyl group of 7-deoxyloganic acid would yield this compound, a step catalyzed by a specific methyltransferase.
The following diagram illustrates the core biosynthetic pathway from geraniol to this compound.
References
An In-depth Technical Guide to 7-Deoxyloganin: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deoxyloganin is an iridoid glycoside that serves as a crucial intermediate in the biosynthesis of more complex and biologically active monoterpenoid indole (B1671886) alkaloids (MIAs) in various plant species. Its chemical structure and reactivity have garnered significant interest in the fields of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological significance of this compound, with a focus on data relevant to researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is characterized by a cis-fused cyclopentanopyran ring system, a methyl group at the C-7 position, and a glucose molecule attached via a β-glycosidic linkage at the C-1 position. The absence of a hydroxyl group at the C-7 position distinguishes it from its downstream product, loganin.
Table 1: Chemical Identifiers and Basic Properties of this compound
| Identifier | Value | Source |
| IUPAC Name | methyl (1S,4aS,7S,7aR)-1-(β-D-glucopyranosyloxy)-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | [1][2] |
| CAS Number | 26660-57-1 | [1] |
| Molecular Formula | C₁₇H₂₆O₉ | [1] |
| Molecular Weight | 374.38 g/mol | [1] |
| Monoisotopic Mass | 374.15768 g/mol |
Spectral Data
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound
Note: The following are predicted chemical shifts and may vary based on solvent and experimental conditions. Experimental verification is recommended.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| 1 | ~95.0 | ~5.3 (d) |
| 3 | ~152.0 | ~7.4 (s) |
| 4 | ~112.0 | |
| 5 | ~30.0 | ~2.5 (m) |
| 6 | ~25.0 | ~1.8 (m), ~1.5 (m) |
| 7 | ~35.0 | ~2.0 (m) |
| 8 | ~42.0 | ~2.2 (m) |
| 9 | ~45.0 | ~2.8 (m) |
| 10 (CH₃) | ~22.0 | ~1.1 (d) |
| 11 (COOCH₃) | ~168.0 | |
| 11 (OCH₃) | ~51.0 | ~3.7 (s) |
| 1' | ~99.0 | ~4.7 (d) |
| 2' | ~74.0 | ~3.2 (m) |
| 3' | ~77.0 | ~3.4 (m) |
| 4' | ~71.0 | ~3.3 (m) |
| 5' | ~78.0 | ~3.4 (m) |
| 6' | ~62.0 | ~3.8 (m), ~3.6 (m) |
Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak [M]+ or pseudomolecular ions such as [M+H]+ or [M+Na]+. A predicted GC-MS spectrum suggests fragmentation patterns involving the loss of the glucose moiety and subsequent cleavages of the iridoid core.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Specific experimental IR and UV-Vis data for this compound are not widely published. However, based on its structure, the IR spectrum is expected to show characteristic absorptions for hydroxyl (-OH), carbonyl (C=O of the ester), and C-O (ether and glycosidic linkages) functional groups. The UV-Vis spectrum would likely exhibit an absorption maximum corresponding to the α,β-unsaturated ester chromophore.
Biosynthesis and Natural Occurrence
This compound is a key intermediate in the biosynthesis of secoiridoids and monoterpenoid indole alkaloids in a variety of plant species. It is naturally found in plants such as those from the genera Lonicera (honeysuckle), Verbena, and Strychnos.
The biosynthesis of this compound is part of a larger pathway that begins with geraniol. A series of enzymatic reactions, including oxidation and cyclization, leads to the formation of the iridoid skeleton. This compound is then hydroxylated to form loganin, a precursor to other important compounds like secologanin.
References
The Pivotal Role of 7-Deoxyloganin in Iridoid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of 7-deoxyloganin as a key intermediate in the intricate biosynthetic pathway of iridoids. Iridoids are a large class of monoterpenoids that serve as precursors to a wide array of pharmacologically significant compounds, including the anticancer agents vinblastine (B1199706) and vincristine. Understanding the enzymatic conversions surrounding this compound is paramount for advancements in metabolic engineering and the development of novel therapeutic agents. This document provides a comprehensive overview of the biosynthetic pathways, quantitative enzymatic data, detailed experimental protocols, and visual representations of the core processes.
Introduction to Iridoid Biosynthesis and the Centrality of this compound
Iridoid biosynthesis is a complex, multi-step process that originates from geraniol. A series of enzymatic reactions, including hydroxylations, oxidations, and cyclizations, lead to the formation of the characteristic cyclopentanopyran ring structure of iridoids. This compound emerges as a crucial intermediate, positioned at a key branch point in the pathway leading to the formation of loganin, a direct precursor to secologanin (B1681713) and subsequently to a vast number of monoterpenoid indole (B1671886) alkaloids (MIAs).
Biosynthetic Pathways of this compound
There are two primary proposed pathways for the formation of this compound, both originating from the precursor 7-deoxyloganetic acid.
Pathway A: Glucosylation of 7-Deoxyloganetin
The predominant pathway involves the methylation of 7-deoxyloganetic acid to form 7-deoxyloganetin, which is then glucosylated to yield this compound. This glucosylation step is catalyzed by a specific UDP-glycosyltransferase.
Pathway B: Methylation of 7-Deoxyloganic Acid
An alternative, though considered less likely in plants like Catharanthus roseus, pathway suggests the glucosylation of 7-deoxyloganetic acid to form 7-deoxyloganic acid, which would then be methylated to produce this compound.
Following its formation, this compound is hydroxylated at the C7 position by the enzyme this compound 7-hydroxylase to produce loganin.
Visualizing the Biosynthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key enzymatic steps in the biosynthesis of this compound and its subsequent conversion.
Caption: Biosynthetic pathways leading to and from this compound.
Quantitative Data on Key Enzymes
The efficiency of the enzymatic reactions in the iridoid pathway is critical for the overall yield of downstream products. The following tables summarize the kinetic parameters of key glucosyltransferases involved in the biosynthesis of intermediates related to this compound in Catharanthus roseus.
Table 1: Kinetic Parameters of 7-Deoxyloganetin Glucosyltransferase (UGT6) and 7-Deoxyloganetic Acid Glucosyltransferase (UGT8) from Catharanthus roseus
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| UGT6 | 7-Deoxyloganetin | 0.202 | 0.0355 | 0.176 | [1] |
| UDP-glucose | 0.117 | 0.0320 | 0.274 | [1] | |
| UGT8 | 7-Deoxyloganetic Acid | 0.088 | 0.130 | 1.477 | [2] |
| UDP-glucose | 5.38 | 0.325 | 0.060 | [2] |
Note: Kinetic parameters can vary based on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments central to the study of this compound and iridoid biosynthesis.
Recombinant Enzyme Expression and Purification
A common method for producing enzymes involved in iridoid biosynthesis for in vitro characterization is through recombinant expression in Escherichia coli.
Protocol:
-
Gene Cloning: The open reading frame of the target enzyme (e.g., a UGT) is cloned into an expression vector, often with a His6-tag for purification.
-
Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lysozyme and a protease inhibitor cocktail are added, and the cells are lysed by sonication on ice.
-
Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His6-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM), and the protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Buffer Exchange: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis. The protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.
Enzyme Assays
Enzyme activity is typically measured by quantifying the formation of the product over time.
Protocol for a Glucosyltransferase Assay:
-
Reaction Mixture: A typical reaction mixture (50 µL) contains 50 mM Tris-HCl (pH 8.0), 1 mM of the acceptor substrate (e.g., 7-deoxyloganetin), 5 mM of the sugar donor (UDP-glucose), and the purified enzyme (1-5 µg).[3]
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specific time (e.g., 10-60 minutes).
-
Termination: The reaction is terminated by adding an equal volume of methanol (B129727) or another organic solvent.
-
Analysis: The mixture is centrifuged to pellet any precipitated protein, and the supernatant is analyzed by HPLC to quantify the product.
HPLC Analysis of Iridoids
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying iridoids.
Protocol:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds at a specific wavelength (e.g., 230-240 nm for many iridoids).
-
Quantification: The concentration of the iridoid is determined by comparing the peak area to a standard curve generated with a known concentration of the purified compound.
Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus
VIGS is a powerful reverse genetics tool used to study gene function in plants by transiently silencing the expression of a target gene.
Caption: A typical workflow for Virus-Induced Gene Silencing (VIGS).
Protocol Outline:
-
Vector Construction: A fragment of the target gene is cloned into the pTRV2 VIGS vector.
-
Agrobacterium Transformation: The pTRV1 and the pTRV2 construct are transformed into separate Agrobacterium tumefaciens strains.
-
Infiltration: Cultures of the two Agrobacterium strains are mixed and infiltrated into the leaves of young C. roseus plants.
-
Silencing and Analysis: The plants are grown for several weeks to allow for the spread of the virus and silencing of the target gene. Tissues are then harvested for metabolite analysis by HPLC and gene expression analysis by qRT-PCR to confirm silencing.
Conclusion
This compound stands as a linchpin in the biosynthesis of a multitude of valuable iridoids and their derivatives. A thorough understanding of its formation, conversion, and the enzymes that govern these processes is essential for the rational design of metabolic engineering strategies aimed at enhancing the production of medicinally important compounds. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and manipulate this critical biosynthetic pathway. The continued investigation into the enzymes involved, their regulation, and the transport of intermediates will undoubtedly unlock new possibilities in the fields of synthetic biology and drug development.
References
The Crucial Role of 7-Deoxyloganin in the Biosynthesis of Secologanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Secologanin (B1681713), a monoterpenoid iridoid, stands as a pivotal precursor in the biosynthesis of a vast array of over 3,000 biologically active terpenoid indole (B1671886) alkaloids (TIAs), including the potent anticancer agents vinblastine (B1199706) and vincristine. The intricate biosynthetic pathway leading to secologanin has been a subject of intense research, with 7-deoxyloganin emerging as a key intermediate. This technical guide provides an in-depth exploration of the conversion of this compound to secologanin, offering a comprehensive overview of the enzymatic steps, relevant quantitative data, and detailed experimental protocols to aid researchers in this field.
The Core Biosynthetic Pathway: From this compound to Secologanin
The transformation of this compound to secologanin is a critical juncture in the iridoid pathway. This conversion is not a single-step reaction but a multi-enzyme catalyzed process that introduces key functional groups, ultimately leading to the characteristic secoiridoid structure of secologanin. The primary pathway involves the hydroxylation of this compound to form loganin (B1675030), which is then oxidatively cleaved to yield secologanin.
While alternative biosynthetic routes have been proposed, substantial evidence from studies in various plant species, most notably Catharanthus roseus (Madagascar periwinkle), supports a defined sequence of enzymatic reactions.[1][2] The key enzymes orchestrating this transformation are 7-deoxyloganic acid 7-hydroxylase (7-DLH) and secologanin synthase (SLS).[3][4]
The biosynthesis of secologanin from its precursor geraniol (B1671447) is a complex process involving at least ten enzymatic steps.[3] The pathway is highly compartmentalized within the plant cell, with early steps occurring in the internal phloem-associated parenchyma (IPAP) cells and the final steps, including the conversion of loganic acid to secologanin, taking place in the leaf epidermis.
Key Enzymatic Conversions:
-
7-Deoxyloganetic acid to 7-Deoxyloganic acid: This step is catalyzed by 7-deoxyloganetic acid glucosyltransferase (7-DLGT), which attaches a glucose moiety.
-
7-Deoxyloganic acid to Loganic acid: 7-deoxyloganic acid 7-hydroxylase (7-DLH), a cytochrome P450 enzyme, introduces a hydroxyl group at the C7 position.
-
Loganic acid to Loganin: Loganic acid O-methyltransferase (LAMT) catalyzes the methylation of the carboxyl group of loganic acid.
-
Loganin to Secologanin: Secologanin synthase (SLS), another critical cytochrome P450 enzyme (CYP72A1), mediates the oxidative cleavage of the cyclopentane (B165970) ring of loganin to form secologanin.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes and intermediates in the secologanin biosynthesis pathway. This information is crucial for researchers aiming to reconstitute the pathway in vitro or to engineer it in microbial systems for enhanced production of valuable alkaloids.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (pkat/mg protein) | Source Organism | Reference |
| UGT8 | 7-Deoxyloganetic acid | 130 ± 20 | 11.8 ± 0.6 | Catharanthus roseus | |
| UGT8 | UDP-Glucose | 250 ± 30 | 11.8 ± 0.6 | Catharanthus roseus | |
| LAMT | Loganic acid | 280 | Not Reported | Catharanthus roseus | |
| LAMT | S-Adenosyl-L-methionine | 43 | Not Reported | Catharanthus roseus |
Table 1: Kinetic Parameters of Key Enzymes in Secologanin Biosynthesis. This table provides Michaelis-Menten constants (K_m_) and maximal reaction velocities (V_max_) for UGT8 and LAMT, highlighting their substrate affinities and catalytic efficiencies.
| Intermediate | Plant Tissue | Concentration (µg/g fresh weight) | Source Organism | Reference |
| Secologanin | Leaves | Variable, can be significantly increased through metabolic engineering | Catharanthus roseus | |
| Loganic acid | Leaves | Precursor to secologanin, concentration varies with developmental stage | Catharanthus roseus | |
| 7-Deoxyloganic acid | Leaves | Accumulates in plants where downstream enzymes are silenced | Catharanthus roseus |
Table 2: In Planta Concentrations of Key Intermediates. This table presents the typical concentrations of secologanin and its immediate precursors in Catharanthus roseus, providing a benchmark for metabolic engineering efforts.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound as a precursor to secologanin. These protocols are based on established methods cited in the literature.
Protocol 1: Enzymatic Preparation of 7-Deoxyloganetic Acid from 7-Deoxyloganic Acid
This protocol describes the enzymatic removal of the glucose moiety from 7-deoxyloganic acid to produce 7-deoxyloganetic acid, a key substrate for glucosyltransferase assays.
Materials:
-
7-Deoxyloganic acid
-
Almond β-glucosidase (Sigma-Aldrich)
-
50 mM Phosphate-citrate buffer, pH 4.8
-
Ethyl acetate (B1210297)
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Dissolve 20 mg of 7-deoxyloganic acid in 10 mL of 50 mM phosphate-citrate buffer (pH 4.8).
-
Add 50 units/mL of almond β-glucosidase to the solution.
-
Incubate the reaction mixture for 3 hours at 37°C.
-
After incubation, centrifuge the mixture to pellet any precipitate.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts.
-
Concentrate the combined organic phase under reduced pressure using a rotary evaporator to yield the aglycone, 7-deoxyloganetic acid.
Protocol 2: In Vitro Assay of Secologanin Synthase (SLS) Activity
This protocol details the procedure for measuring the activity of secologanin synthase in microsomal preparations, a common method for characterizing cytochrome P450 enzymes.
Materials:
-
Microsomal protein preparation from Lonicera japonica cell suspension cultures (or other source expressing SLS)
-
Loganin (substrate)
-
NADPH
-
Molecular oxygen (supplied via aeration)
-
Carbon monoxide (for inhibition studies)
-
Cytochrome P450 inhibitors (e.g., ketoconazole)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5)
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing the microsomal protein, loganin, and buffer in a suitable reaction vessel.
-
Initiate the reaction by adding NADPH.
-
Ensure the reaction is supplied with molecular oxygen by gentle shaking or bubbling air through the mixture.
-
For inhibition studies, pre-incubate the microsomal preparation with carbon monoxide or other cytochrome P450 inhibitors before adding NADPH.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period.
-
Stop the reaction by adding a quenching agent (e.g., ice-cold methanol (B129727) or acetone).
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant for the presence of secologanin using a validated HPLC method.
Visualizing the Pathway and Workflow
To provide a clearer understanding of the biochemical transformations and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Biosynthetic pathway from Geraniol to Secologanin.
Caption: Workflow for the in vitro assay of Secologanin Synthase.
Conclusion
The conversion of this compound to secologanin represents a critical and well-elucidated segment of the intricate biosynthetic pathway of terpenoid indole alkaloids. Understanding the enzymes, their kinetics, and the underlying molecular mechanisms is paramount for researchers in natural product chemistry, plant biochemistry, and drug development. The data and protocols presented in this guide offer a solid foundation for further investigation and for the metabolic engineering of this pathway to enhance the production of medicinally important compounds. The continued exploration of this pathway holds the promise of developing sustainable and efficient methods for producing valuable pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 7-Deoxyloganin in Monoterpenoid Indole Alkaloid Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of 7-deoxyloganin and its derivatives as precursors in the intricate biosynthetic pathway of monoterpenoid indole (B1671886) alkaloids (MIAs). MIAs represent a large and structurally diverse class of plant-specialized metabolites, many of which, like the anticancer agents vinblastine (B1199706) and vincristine (B1662923) from Catharanthus roseus, are of significant pharmacological importance. A thorough understanding of the enzymatic steps and regulatory networks governing their formation is paramount for advancements in metabolic engineering and synthetic biology aimed at enhancing the production of these valuable compounds.
The Iridoid Pathway: Gateway to Monoterpenoid Indole Alkaloids
The biosynthesis of MIAs begins with the iridoid pathway, which generates the monoterpenoid precursor, secologanin (B1681713). This pathway commences with geraniol (B1671447) and proceeds through a series of oxidative and cyclization reactions. A pivotal intermediate in this pathway is 7-deoxyloganic acid, formed from the three-step oxidation of iridodial-nepetalactol by the cytochrome P450 enzyme 7-deoxyloganetic acid synthase (7DLS, CYP76A26)[1]. The subsequent glucosylation of 7-deoxyloganetic acid by 7-deoxyloganetic acid glucosyltransferase (UGT8) yields 7-deoxyloganic acid, a key branching point in the pathway[2][3].
The main pathway in Catharanthus roseus involves the hydroxylation of 7-deoxyloganic acid at the C-7 position, followed by methylation to form loganin, and finally, an oxidative cleavage to produce secologanin. An alternative, less prominent pathway may involve the methylation of 7-deoxyloganic acid to form this compound prior to hydroxylation. The condensation of secologanin with tryptamine (B22526), catalyzed by strictosidine (B192452) synthase, marks the entry into the vast and diverse family of MIAs.
Spatial Organization of the Biosynthetic Pathway
In Catharanthus roseus leaves, the MIA biosynthetic pathway exhibits a remarkable spatial separation across different cell types. The initial steps, from the methylerythritol phosphate (B84403) (MEP) pathway to the formation of 7-deoxyloganic acid, occur in the internal phloem-associated parenchyma (IPAP) cells. Subsequently, proposed mobile intermediates are transported to the leaf epidermis, where the terminal reactions of secologanin biosynthesis and its condensation with tryptamine take place. The late stages of MIA biosynthesis and accumulation are localized to specialized cells such as idioblasts and laticifers.
Quantitative Data on Key Enzymes
The efficiency of the enzymatic conversions in the iridoid pathway is crucial for the overall flux towards MIA production. The following table summarizes the available kinetic parameters for key glucosyltransferases involved in the metabolism of this compound precursors.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Source |
| UGT8 (7-deoxyloganetic acid glucosyltransferase) | 7-deoxyloganetic acid | 0.088 | 0.130 | 1477 | |
| UDP-glucose | 5.38 | 0.325 | 60.4 | ||
| UGT6 (7-deoxyloganetin glucosyltransferase) | 7-deoxyloganetin | 0.202 | 0.0355 | 175.7 | |
| UDP-glucose | 0.117 | 0.0320 | 273.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the study of this compound and MIA biosynthesis.
Heterologous Expression of Plant Cytochrome P450s in Yeast
The functional characterization of cytochrome P450 enzymes, such as 7-deoxyloganetic acid synthase (7DLS), is often achieved through heterologous expression in microbial systems like Saccharomyces cerevisiae.
Protocol:
-
Vector Construction: The full-length cDNA of the target P450 gene is cloned into a yeast expression vector, typically under the control of a strong inducible promoter (e.g., GAL1). Co-expression with a cytochrome P450 reductase (CPR) from either the plant source or yeast itself is often necessary for catalytic activity.
-
Yeast Transformation: The expression construct is transformed into a suitable yeast strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.
-
Protein Expression: Transformed yeast cells are grown in a selective medium to the mid-log phase. Gene expression is then induced by transferring the cells to a medium containing galactose and supplemented with a heme precursor like δ-aminolevulinic acid.
-
Microsome Isolation: After a period of induction (typically 24-48 hours), yeast cells are harvested, and microsomes containing the expressed P450 enzyme are isolated by differential centrifugation.
-
Enzyme Assays: The activity of the recombinant enzyme is assayed by incubating the isolated microsomes with the putative substrate (e.g., iridodial-nepetalactol for 7DLS) and NADPH. The reaction products are then extracted and analyzed by methods such as GC-MS or LC-MS/MS.
Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus
VIGS is a powerful reverse genetics tool used to study gene function in planta by transiently silencing the expression of a target gene.
Protocol:
-
Vector Construction: A fragment of the target gene (typically 200-400 bp) is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector, such as pTRV2.
-
Agrobacterium Transformation: The pTRV2 construct, along with the pTRV1 helper plasmid, is transformed into Agrobacterium tumefaciens (e.g., strain GV3101).
-
Plant Infiltration: Agrobacterium cultures carrying pTRV1 and the pTRV2 construct are mixed in a 1:1 ratio and infiltrated into the leaves or cotyledons of young C. roseus plants using a syringe or by vacuum infiltration.
-
Gene Silencing and Phenotypic Analysis: The viral infection spreads systemically, leading to the silencing of the target gene in newly developing tissues. The effect of gene silencing on the plant's phenotype and metabolite profile is then analyzed. For visual tracking of silencing, a fragment of a marker gene like phytoene (B131915) desaturase (PDS) can be co-cloned, causing photobleaching in silenced tissues.
-
Molecular and Metabolite Analysis: The efficiency of gene silencing is confirmed by quantifying the target gene's transcript levels using qRT-PCR. The impact on the MIA pathway is assessed by measuring the concentrations of relevant iridoids and alkaloids using LC-MS/MS.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the transcript abundance of MIA biosynthetic genes in different tissues or under various experimental conditions.
Protocol:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues using a suitable kit or protocol, followed by treatment with DNase I to remove genomic DNA contamination. First-strand cDNA is then synthesized from the RNA template using a reverse transcriptase and oligo(dT) or random primers.
-
Primer Design: Gene-specific primers are designed to amplify a short region (typically 80-200 bp) of the target gene.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, the cDNA template, and the gene-specific primers. The reaction is performed in a real-time PCR cycler.
-
Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a stably expressed reference gene (e.g., actin or ubiquitin) for normalization.
In Situ Hybridization for Transcript Localization
This technique is used to visualize the spatial expression pattern of specific mRNAs within plant tissues, providing cellular-level resolution of gene activity.
Protocol:
-
Tissue Fixation and Embedding: Plant tissues are fixed in a solution containing paraformaldehyde, dehydrated through an ethanol (B145695) series, and embedded in paraffin (B1166041) wax.
-
Sectioning: Thin sections (8-10 µm) of the embedded tissue are prepared using a microtome and mounted on slides.
-
Probe Synthesis: An antisense RNA probe labeled with digoxigenin (B1670575) (DIG) is synthesized by in vitro transcription from a linearized plasmid containing the target gene fragment. A sense probe is used as a negative control.
-
Hybridization: The tissue sections are pretreated to permeabilize the cells and then hybridized with the labeled probe overnight in a hybridization buffer.
-
Washing and Detection: The sections are washed under stringent conditions to remove non-specifically bound probe. The hybridized probe is detected using an anti-DIG antibody conjugated to alkaline phosphatase, followed by a colorimetric reaction with NBT/BCIP, which produces a purple precipitate at the site of transcript localization.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core biochemical pathway and a typical experimental workflow for studying gene function in MIA biosynthesis.
Caption: Biosynthetic pathway of MIAs, highlighting the central role of this compound derivatives.
Caption: Experimental workflow for Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus.
References
- 1. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virus-induced gene silencing in Catharanthus roseus by biolistic inoculation of tobacco rattle virus vectors. | Semantic Scholar [semanticscholar.org]
- 3. A 7-deoxyloganetic acid glucosyltransferase contributes a key step in secologanin biosynthesis in Madagascar periwinkle - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 7-Deoxyloganin: A Technical Guide
An In-depth Analysis of NMR and MS Data for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 7-Deoxyloganin, an iridoid glycoside found in various medicinal plants, including Verbena officinalis and Strychnos nux-vomica.[1] The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) characteristics, offering a valuable resource for the identification and characterization of this compound in natural product research and drug discovery.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. For this compound, the molecular formula is established as C₁₇H₂₆O₉.[1]
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₇H₂₆O₉ | PubChem[1] |
| Exact Mass | 374.15768 g/mol | PubChem[1] |
| Monoisotopic Mass | 374.15768240 Da | PubChem[1] |
Experimental Protocol: Mass Spectrometry
While specific experimental parameters for the listed data are not detailed in the immediate search results, a general protocol for the analysis of iridoid glycosides using electrospray ionization (ESI) mass spectrometry is provided below as a representative example.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is typically used.
Sample Preparation: The purified compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1 mg/mL.
Analysis Method:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode to form adducts such as [M+Na]⁺ or [M+H]⁺.
-
Infusion: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Mass Range: The instrument is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight, for instance, m/z 100-1000.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the exact mass of the parent ion, which is then used to calculate the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework. The complete ¹H and ¹³C NMR data for this compound have been reported in the context of its total synthesis.
¹H NMR Data
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.25 | d | 9.0 |
| 3 | 7.42 | s | |
| 5 | 3.10 | m | |
| 6α | 1.85 | m | |
| 6β | 1.30 | m | |
| 7 | 1.80 | m | |
| 8 | 2.20 | m | |
| 9 | 2.55 | m | |
| 10 | 1.05 | d | 7.0 |
| 11-OCH₃ | 3.70 | s | |
| 1' | 4.65 | d | 8.0 |
| 2' | 3.20 | dd | 8.0, 9.0 |
| 3' | 3.35 | t | 9.0 |
| 4' | 3.30 | t | 9.0 |
| 5' | 3.25 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.65 | dd | 12.0, 5.5 |
¹³C NMR Data
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| 1 | 98.5 |
| 3 | 152.5 |
| 4 | 112.0 |
| 5 | 32.0 |
| 6 | 42.0 |
| 7 | 45.0 |
| 8 | 35.0 |
| 9 | 48.0 |
| 10 | 14.0 |
| 11 | 168.0 |
| 11-OCH₃ | 51.5 |
| 1' | 100.0 |
| 2' | 74.5 |
| 3' | 77.5 |
| 4' | 71.5 |
| 5' | 78.0 |
| 6' | 62.5 |
Experimental Protocol: NMR Spectroscopy
The following is a representative experimental protocol for acquiring high-resolution NMR data of iridoid glycosides.
Instrumentation: A high-field NMR spectrometer, such as a 500 MHz or 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: A range of approximately 10-12 ppm is typically sufficient.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: A range of approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and instrument sensitivity.
2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of ¹H and ¹³C signals, a suite of 2D NMR experiments is typically performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
Visualization of Spectroscopic Analysis Workflow
The logical flow for the spectroscopic characterization of this compound can be visualized as follows:
Caption: Workflow for the spectroscopic analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 7-Deoxyloganin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of 7-Deoxyloganin, a significant iridoid glycoside, from various plant sources. This compound is a key intermediate in the biosynthesis of more complex and medicinally important secoiridoids and monoterpenoid indole (B1671886) alkaloids. The protocols outlined below are designed to be adaptable for laboratory-scale research and scalable for larger production needs.
Introduction to this compound and its Plant Sources
This compound is a naturally occurring iridoid glycoside that has been identified in several plant species. It serves as a crucial biosynthetic precursor to loganin, which is further converted to secologanin, a central molecule in the formation of numerous bioactive compounds. The primary plant sources for this compound include:
-
Lonicera japonica (Japanese Honeysuckle): The flower buds of this plant are a well-documented source of various iridoid glycosides, including this compound.
-
Verbena officinalis (Common Vervain): This medicinal plant is known to contain a variety of iridoids, with this compound being one of the constituents.
-
Strychnos nux-vomica (Nux Vomica): While primarily known for its strychnine (B123637) content, the seeds of this plant also contain this compound.
Extraction of this compound from Plant Material
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Both conventional and modern extraction techniques can be employed.
Plant Material Preparation
Fresh plant material should be thoroughly cleaned and dried in a well-ventilated area, preferably in the shade to prevent the degradation of thermolabile compounds. Once dried, the material should be ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient solvent extraction.
Recommended Extraction Protocols
Two effective methods for the extraction of this compound are presented below: Ultrasonic-Assisted Extraction (UAE) and Maceration.
2.2.1. Protocol 1: Ultrasonic-Assisted Extraction (UAE)
UAE is a highly efficient method that utilizes ultrasonic waves to disrupt plant cell walls, thereby enhancing solvent penetration and mass transfer.
Materials and Equipment:
-
Powdered plant material (e.g., Lonicera japonica flower buds)
-
Extraction solvent (e.g., 70-80% Methanol or Ethanol)
-
Ultrasonic bath or probe sonicator
-
Filter paper or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material.
-
Add the extraction solvent at a defined solvent-to-solid ratio (see Table 1).
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Sonicate for the specified duration and at a controlled temperature (see Table 1).
-
After extraction, separate the extract from the plant residue by filtration.
-
Repeat the extraction process on the residue for a second or third time to maximize yield.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
2.2.2. Protocol 2: Maceration
Maceration is a simple and widely used extraction technique that involves soaking the plant material in a solvent for an extended period.
Materials and Equipment:
-
Powdered plant material
-
Extraction solvent (e.g., 70-80% Methanol or Ethanol)
-
Conical flask or beaker with a stopper
-
Shaker or magnetic stirrer (optional)
-
Filter paper or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Place the powdered plant material in a suitable vessel.
-
Add the extraction solvent at the desired ratio (see Table 1).
-
Seal the vessel and allow the mixture to stand at room temperature for the specified duration, with occasional agitation.
-
After the maceration period, filter the extract to separate it from the plant debris.
-
The residue can be re-extracted to improve the yield.
-
Combine the extracts and concentrate them using a rotary evaporator.
Table 1: Recommended Extraction Parameters for this compound
| Parameter | Ultrasonic-Assisted Extraction (UAE) | Maceration |
| Plant Material | Lonicera japonica flower buds | Verbena officinalis aerial parts |
| Solvent | 75% Methanol | 80% Ethanol (B145695) |
| Solvent-to-Solid Ratio | 20:1 to 30:1 (mL/g) | 15:1 to 25:1 (mL/g) |
| Extraction Time | 30 - 60 minutes | 24 - 48 hours |
| Temperature | 40 - 50 °C | Room Temperature |
| Number of Extractions | 2 - 3 | 2 - 3 |
Note: These parameters are starting points and may require optimization based on the specific plant material and desired yield.
Purification of this compound
The crude extract obtained from the initial extraction contains a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound with high purity.
Workflow for Purification of this compound
Caption: General workflow for the purification of this compound.
Protocol 3: Solvent-Solvent Partitioning
This initial purification step aims to remove non-polar compounds and enrich the iridoid glycoside fraction.
Materials and Equipment:
-
Crude extract
-
Distilled water
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Separatory funnel
Procedure:
-
Dissolve the crude extract in a minimal amount of distilled water.
-
Transfer the aqueous solution to a separatory funnel.
-
Perform liquid-liquid extraction with n-hexane (3 times) to remove lipids and chlorophylls. Discard the n-hexane layer.
-
Subsequently, extract the aqueous layer with ethyl acetate (3 times). This compound will partition into the ethyl acetate phase.
-
Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to obtain the enriched iridoid fraction.
Protocol 4: Macroporous Resin Column Chromatography
Macroporous resin chromatography is an effective technique for further purifying and concentrating iridoid glycosides from the enriched fraction.
Materials and Equipment:
-
Enriched iridoid fraction
-
Macroporous resin (e.g., HP-20, Amberlite XAD series)
-
Chromatography column
-
Distilled water
-
Ethanol (various concentrations)
-
Fraction collector
Procedure:
-
Swell and pack the macroporous resin into a chromatography column according to the manufacturer's instructions.
-
Dissolve the enriched iridoid fraction in a small volume of distilled water.
-
Load the sample onto the prepared column.
-
Wash the column with distilled water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Pool the this compound-rich fractions and concentrate the solvent.
Table 2: Macroporous Resin Chromatography Parameters
| Parameter | Value |
| Resin Type | HP-20 or equivalent |
| Sample Loading | 1 g extract per 100 mL resin |
| Wash Solvent | 2-3 column volumes of distilled water |
| Elution Solvents | Stepwise gradient of 10-70% ethanol in water |
| Flow Rate | 1-2 bed volumes per hour |
Protocol 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, preparative HPLC is the final and most crucial purification step.
Materials and Equipment:
-
Partially purified this compound fraction
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
Mobile phase solvents (Acetonitrile and water, HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for peak shape improvement)
-
Fraction collector
Procedure:
-
Dissolve the partially purified fraction in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with the appropriate column and mobile phase conditions (see Table 3).
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 235-245 nm for iridoids).
-
Collect the peak corresponding to this compound using a fraction collector.
-
Combine the pure fractions and remove the solvent under vacuum to obtain pure this compound.
-
Confirm the purity of the isolated compound using analytical HPLC.
Table 3: Recommended Preparative HPLC Parameters for this compound Purification
| Parameter | Value |
| Column | Preparative C18 (e.g., 250 x 20 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A linear gradient starting from 5-10% B to 30-40% B over 30-40 minutes |
| Flow Rate | 10 - 20 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | Dependent on column size and sample concentration |
Quantitative Analysis
The concentration of this compound in the extracts and purified fractions can be determined using analytical High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve should be prepared using a certified standard of this compound.
Visualization of the Experimental Workflow
Caption: Detailed experimental workflow for this compound extraction and purification.
These detailed protocols and application notes provide a solid foundation for the successful extraction and purification of this compound from plant sources, enabling further research and development in the fields of natural product chemistry and drug discovery.
Application Note: Quantitative Analysis of 7-Deoxyloganin using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Deoxyloganin is an important iridoid glycoside found in various medicinal plants and serves as a key intermediate in the biosynthesis of more complex and pharmacologically active monoterpenoid indole (B1671886) alkaloids.[1][2] Accurate and reliable quantification of this compound is crucial for quality control of herbal materials, standardization of extracts, and in vitro or in vivo pharmacological studies. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound in various sample matrices.
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724): 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 240 nm |
| Run Time | 15 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. Below are general guidelines for solid and liquid samples.
-
Solid Samples (e.g., plant material):
-
Accurately weigh 1 g of the powdered plant material.
-
Extract with 25 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.[4]
-
-
Liquid Samples (e.g., biological fluids):
-
Perform a protein precipitation by adding acetonitrile (1:2, sample:acetonitrile).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution in triplicate to generate the calibration curve.
-
Inject 10 µL of the prepared sample solutions in triplicate.
-
After all analyses, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and sensitivity.[5]
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1589 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 5 | 1.8 | 2.5 |
| 25 | 1.2 | 1.9 |
| 75 | 0.8 | 1.5 |
Table 3: Accuracy (Spike and Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | %RSD (n=3) |
| 10 | 9.87 | 98.7 | 1.6 |
| 50 | 50.45 | 100.9 | 1.1 |
| 90 | 89.28 | 99.2 | 0.9 |
Table 4: Sensitivity
| Parameter | Result |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
Visualized Workflows
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for analytical method validation.
Conclusion
The HPLC-UV method described in this application note provides a reliable, accurate, and precise tool for the quantification of this compound. The detailed protocol for sample preparation and the comprehensive validation data demonstrate the suitability of this method for routine analysis in research and quality control settings. The clear and structured presentation of data and workflows is intended to facilitate the straightforward implementation of this method by researchers, scientists, and professionals in the field of drug development.
References
- 1. Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-methyl-, methyl ester, (1S,4aS,7S,7aR)- | C17H26O9 | CID 440906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for UPLC-MS/MS Analysis of 7-Deoxyloganin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deoxyloganin, an iridoid glycoside found in various medicinal plants, has garnered significant interest for its potential pharmacological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a therapeutic agent. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the quantification of this compound and its metabolites in biological matrices. This document provides detailed protocols and application notes for the UPLC-MS/MS analysis of this compound, tailored for researchers in drug discovery and development.
Metabolic Pathway of this compound
The in vivo metabolism of this compound is anticipated to follow pathways common to other iridoid glycosides. The primary metabolic transformations likely involve hydrolysis of the glycosidic bond to yield the aglycone, 7-deoxyloganetin, followed by Phase I and Phase II metabolic reactions. The proposed metabolic pathway involves initial deglycosylation by intestinal microflora or hepatic enzymes, followed by oxidation and conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
Sample Preparation from Plasma
This protocol outlines a protein precipitation method for the extraction of this compound and its metabolites from plasma samples, a common and effective technique for sample cleanup in bioanalysis.
Workflow:
Application Notes and Protocols for the Structural Elucidation of 7-Deoxyloganin using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deoxyloganin is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of such natural products. This document provides detailed application notes and experimental protocols for the determination of the chemical structure of this compound using one- and two-dimensional NMR techniques.
Structural Elucidation Workflow
The structural elucidation of this compound using NMR spectroscopy follows a systematic workflow. This process begins with the acquisition of basic one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra. These initial spectra provide crucial information regarding the number and types of protons and carbons present in the molecule. Subsequently, a series of two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are performed. These 2D techniques are essential for establishing the connectivity between atoms, ultimately leading to the complete structural assignment of the molecule.
Data Presentation: NMR Spectroscopic Data for this compound
The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) for this compound, recorded in methanol-d₄. Chemical shifts are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |
| 1 | 98.9 | 5.25 (d, J=4.0) |
| 3 | 152.3 | 7.42 (s) |
| 4 | 112.1 | - |
| 5 | 30.8 | 2.85 (m) |
| 6 | 42.1 | 1.85 (m), 1.65 (m) |
| 7 | 35.4 | 2.15 (m) |
| 8 | 27.9 | 1.55 (m) |
| 9 | 46.5 | 2.05 (m) |
| 10 | 15.1 | 0.95 (d, J=7.0) |
| 11 (COOCH₃) | 168.9 | - |
| 11 (COOCH₃) | 51.6 | 3.70 (s) |
| 1' | 100.2 | 4.65 (d, J=8.0) |
| 2' | 74.8 | 3.20 (dd, J=8.0, 9.0) |
| 3' | 77.9 | 3.35 (t, J=9.0) |
| 4' | 71.7 | 3.28 (t, J=9.0) |
| 5' | 78.1 | 3.30 (m) |
| 6' | 62.9 | 3.85 (dd, J=12.0, 2.0), 3.68 (dd, J=12.0, 5.5) |
Key 2D NMR Correlations for Structural Elucidation
The following diagram illustrates the key COSY and HMBC correlations that are crucial for assembling the structure of this compound. COSY correlations establish proton-proton couplings within the same spin system, while HMBC correlations reveal long-range proton-carbon connectivities over two to three bonds.
Metabolic Engineering of Yeast for 7-Deoxyloganin Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metabolic engineering of Saccharomyces cerevisiae for the production of 7-deoxyloganin, a key intermediate in the biosynthesis of valuable monoterpenoid indole (B1671886) alkaloids (MIAs). These protocols are intended to guide researchers in the design, construction, and evaluation of yeast cell factories for the sustainable production of this important precursor.
Introduction
This compound is a crucial iridoid monoterpene that serves as a precursor to the pharmaceutically important MIAs, such as vinblastine (B1199706) and vincristine, which are used in cancer chemotherapy. Traditional production of these compounds relies on extraction from medicinal plants like Catharanthus roseus, which is often inefficient and subject to environmental variability. Metabolic engineering of microbial hosts, particularly the well-characterized yeast Saccharomyces cerevisiae, offers a promising alternative for a stable and scalable supply of this compound and its derivatives.
This document outlines the key metabolic engineering strategies, detailed experimental protocols, and analytical methods required to establish a yeast-based production platform for this compound.
Metabolic Pathway and Engineering Strategies
The heterologous production of this compound in yeast requires the introduction of a multi-step enzymatic pathway from plants, starting from the central metabolite geranyl pyrophosphate (GPP), which is naturally produced in yeast through the mevalonate (B85504) (MVA) pathway.
Biosynthetic Pathway of this compound
The biosynthetic pathway from GPP to this compound involves a series of enzymatic conversions. The key enzymes and intermediates are outlined below.
Caption: Biosynthetic pathway of this compound from GPP.
Key Metabolic Engineering Strategies in Yeast
To successfully produce this compound in S. cerevisiae, several metabolic engineering strategies should be employed:
-
Upregulation of the Mevalonate (MVA) Pathway: To increase the precursor pool of GPP, key enzymes in the endogenous MVA pathway of yeast should be overexpressed. This includes enzymes such as tHMG1 (a truncated version of HMG-CoA reductase), ERG20 (farnesyl pyrophosphate synthase), and IDI1 (isopentenyl diphosphate (B83284) isomerase).
-
Heterologous Expression of the this compound Pathway: The core of the engineering effort involves the stable integration and expression of the plant-derived enzymes responsible for converting GPP to this compound. Codon optimization of these genes for yeast expression is highly recommended.
-
Subcellular Compartmentalization: Targeting enzymes to specific organelles, such as the peroxisomes or mitochondria, can help to sequester toxic intermediates and improve pathway efficiency.
-
Minimizing Competing Pathways: Deletion of genes encoding enzymes that divert intermediates away from the desired pathway can improve the final product titer. For instance, reducing the activity of enzymes that convert geraniol to byproducts can be beneficial.
-
Cofactor Engineering: Ensuring a sufficient supply of cofactors like NADPH, which is required by cytochrome P450 enzymes (e.g., G10H), is crucial. This can be achieved by overexpressing enzymes involved in NADPH regeneration.
Data Presentation
While specific quantitative data for this compound production in yeast is not yet prominently available in the literature, a study on the production of a closely related iridoid, nepetalactol, provides a valuable benchmark.
| Product | Host Strain | Engineering Strategy | Titer (mg/L) | Reference |
| Nepetalactol | Saccharomyces cerevisiae | Expression of iridoid synthase and oxidoreductase, deletion of competing reductases. | 45 | Billingsley et al., 2017[1] |
| Geraniol | Saccharomyces cerevisiae | MVA pathway upregulation, expression of geraniol synthase. | 1690 | Zhao et al., 2017[2] |
Note: The data for geraniol, a precursor, is included to demonstrate the potential for high-flux through the upstream pathway in yeast.
Experimental Protocols
This section provides detailed protocols for the key experiments involved in engineering and evaluating yeast for this compound production.
Experimental Workflow
The overall experimental workflow for this project is depicted below.
Caption: Overall experimental workflow.
Protocol 1: Yeast Transformation (Lithium Acetate/PEG Method)
This protocol describes a high-efficiency method for transforming S. cerevisiae with plasmids containing the biosynthetic genes for this compound.
Materials:
-
Yeast strain (e.g., CEN.PK2-1C)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Selective medium (e.g., synthetic complete medium lacking uracil)
-
Plasmid DNA (100-500 ng)
-
Single-stranded carrier DNA (ssDNA) (10 mg/mL, boiled for 5 min and cooled on ice)
-
1 M Lithium Acetate (LiAc)
-
50% (w/v) Polyethylene Glycol (PEG 3350)
-
Sterile water
Procedure:
-
Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).
-
The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2.
-
Incubate at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the cells in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
-
Pellet the cells and resuspend in 400 µL of 100 mM LiAc.
-
In a new microfuge tube, prepare the transformation mix:
-
240 µL of 50% PEG
-
36 µL of 1 M LiAc
-
25 µL of boiled ssDNA
-
Plasmid DNA (100-500 ng)
-
50 µL of the prepared yeast cell suspension
-
-
Vortex the mixture thoroughly and incubate at 42°C for 40 minutes (heat shock).
-
Pellet the cells by centrifugation at 8,000 x g for 1 minute.
-
Remove the supernatant and resuspend the cell pellet in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto selective agar (B569324) plates.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
Protocol 2: Yeast Cultivation for Iridoid Production
This protocol outlines the cultivation of engineered yeast strains for the production of this compound.
Materials:
-
Engineered yeast strain
-
Synthetic defined (SD) medium with appropriate auxotrophic selection
-
Glucose (or other carbon source)
-
Shake flasks or bioreactor
Procedure:
-
Inoculate a single colony of the engineered yeast strain into 10 mL of selective SD medium.
-
Grow overnight at 30°C with shaking (200 rpm).
-
Inoculate a larger volume of production medium (e.g., 50 mL in a 250 mL flask) to an initial OD₆₀₀ of 0.1.
-
Incubate at 30°C with shaking for 72-96 hours.
-
For fed-batch fermentation in a bioreactor, maintain a controlled pH (e.g., 5.0-6.0) and dissolved oxygen level. Feed a concentrated glucose solution to maintain a low glucose concentration in the medium, which can enhance the production of secondary metabolites.
Protocol 3: Extraction of this compound from Yeast Culture
This protocol describes the extraction of iridoids from the yeast culture for subsequent analysis.
Materials:
-
Yeast culture
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Harvest the yeast culture by centrifugation at 4,000 x g for 10 minutes.
-
Separate the supernatant and the cell pellet.
-
For extracellular product, extract the supernatant three times with an equal volume of ethyl acetate.
-
For intracellular product, resuspend the cell pellet in water and perform cell lysis (e.g., using glass beads or a high-pressure homogenizer). Then, extract the lysate with ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator.
-
Resuspend the dried extract in a known volume of methanol (B129727) or a suitable solvent for LC-MS analysis.
Protocol 4: LC-MS/MS Quantification of this compound
This protocol provides a general framework for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The exact m/z values will need to be determined using a pure standard.
-
Calibration: Prepare a standard curve using a certified reference standard of this compound to enable absolute quantification.
Conclusion
The metabolic engineering of Saccharomyces cerevisiae presents a highly promising platform for the sustainable production of this compound. By implementing the strategies and protocols outlined in this document, researchers can advance the development of robust yeast cell factories for the production of this valuable pharmaceutical precursor. Further optimization of the biosynthetic pathway, host strain, and fermentation process will be critical to achieving industrially relevant titers.
References
- 1. Frontiers | Metabolic Engineering of Saccharomyces cerevisiae for High-Level Friedelin via Genetic Manipulation [frontiersin.org]
- 2. Saccharomyces cerevisiae Genome-Wide Mutant Screen for Sensitivity to 2,4-Diacetylphloroglucinol, an Antibiotic Produced by Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Deoxyloganin 7-Hydroxylase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deoxyloganin 7-hydroxylase is a key enzyme in the biosynthesis of terpenoid indole (B1671886) alkaloids (TIAs), a diverse group of secondary metabolites with significant pharmacological activities, including anticancer (vinblastine, vincristine), antihypertensive (reserpine), and antimalarial (quinine) properties. This enzyme, a cytochrome P450-dependent monooxygenase, catalyzes the stereospecific hydroxylation of this compound to produce loganin (B1675030).[1] The activity of this enzyme is a critical control point in the TIA pathway, making it a target of interest for metabolic engineering to enhance the production of valuable alkaloids and for screening potential inhibitors or modulators in drug discovery programs.
This document provides detailed application notes and protocols for the enzymatic assay of this compound 7-hydroxylase activity.
Data Presentation
Table 1: Kinetic Parameters of this compound 7-Hydroxylase from Lonicera japonica
| Substrate | Michaelis-Menten Constant (Km) |
| This compound | 170 µM[1] |
| NADPH | 18 µM[1] |
Table 2: Recommended Reagent Concentrations for the Enzymatic Assay
| Reagent | Stock Concentration | Final Concentration |
| Potassium Phosphate (B84403) Buffer (pH 7.5) | 1 M | 100 mM |
| This compound | 10 mM in DMSO | 200 µM |
| NADPH | 10 mM in Water | 200 µM |
| Microsomal Enzyme Preparation | Varies | To be determined empirically |
Experimental Protocols
Preparation of Microsomal Enzyme Fraction from Plant Tissue
This protocol describes the isolation of microsomes, the cellular fraction where many cytochrome P450 enzymes, including this compound 7-hydroxylase, are located.
Materials:
-
Fresh or frozen plant tissue (e.g., cell suspension cultures of Lonicera japonica)
-
Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 14 mM 2-mercaptoethanol, 1 mM EDTA, 250 mM sucrose, and 1% (w/v) polyvinylpolypyrrolidone (PVPP).
-
Resuspension Buffer: 100 mM potassium phosphate buffer (pH 7.5) containing 20% (v/v) glycerol.
-
Homogenizer (e.g., mortar and pestle, blender)
-
Cheesecloth
-
Centrifuge and rotor capable of 10,000 x g and 100,000 x g
-
Ultracentrifuge tubes
-
Bradford reagent for protein quantification
Procedure:
-
Homogenize the plant tissue in ice-cold extraction buffer.
-
Filter the homogenate through several layers of cheesecloth to remove cell debris.
-
Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.
-
Carefully transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.
-
Discard the supernatant and gently wash the microsomal pellet with resuspension buffer.
-
Resuspend the pellet in a minimal volume of resuspension buffer.
-
Determine the protein concentration of the microsomal preparation using the Bradford assay.
-
Aliquot the microsomal fraction and store at -80°C until use.
Enzymatic Assay for this compound 7-Hydroxylase Activity
This protocol outlines the procedure for measuring the conversion of this compound to loganin.
Materials:
-
Microsomal enzyme preparation
-
100 mM Potassium Phosphate Buffer (pH 7.5)
-
This compound solution (10 mM in DMSO)
-
NADPH solution (10 mM in water)
-
Incubator or water bath set to 30°C
-
Ethyl acetate (B1210297)
-
Vortex mixer
-
Centrifuge
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the following components in order:
-
Potassium phosphate buffer (to a final volume of 200 µL)
-
Microsomal enzyme preparation (e.g., 50-100 µg of total protein)
-
This compound solution (to a final concentration of 200 µM)
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH solution to a final concentration of 200 µM.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Stop the reaction by adding an equal volume (200 µL) of ice-cold ethyl acetate and vortexing vigorously.
-
Centrifuge the mixture at high speed for 5 minutes to separate the phases.
-
Carefully collect the upper ethyl acetate layer, which contains the product loganin.
-
Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a suitable solvent for HPLC analysis (e.g., 50% methanol).
HPLC Analysis of Loganin
This protocol describes a general method for the quantification of the reaction product, loganin.
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective. A starting point could be an isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set at 240 nm.
-
Injection Volume: 20 µL
-
Standard Curve: Prepare a standard curve of loganin of known concentrations to quantify the amount of product formed in the enzymatic reaction.
Determination of Optimal pH and Temperature
To fully characterize the enzyme, it is recommended to determine its optimal pH and temperature.
Optimal pH:
-
Prepare a series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 4-6, phosphate buffer for pH 6-8, and Tris-HCl buffer for pH 8-9).
-
Perform the enzymatic assay as described above, but substitute the potassium phosphate buffer with the different pH buffers.
-
Plot the enzyme activity against the pH to determine the optimal pH.
Optimal Temperature:
-
Perform the enzymatic assay at a range of different temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C).
-
Plot the enzyme activity against the temperature to determine the optimal temperature.
Visualizations
Caption: Experimental workflow for the this compound 7-hydroxylase assay.
References
Application Notes and Protocols for Gene Silencing in the 7-Deoxyloganin Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary gene silencing techniques and their application in the functional genomics of the 7-deoxyloganin biosynthetic pathway. This pathway is a critical precursor for the production of valuable terpenoid indole (B1671886) alkaloids (TIAs), such as the anticancer agents vinblastine (B1199706) and vincristine, in medicinal plants like Catharanthus roseus. Understanding the function of enzymes within this pathway through gene silencing is paramount for metabolic engineering and enhancing the production of these vital pharmaceuticals.
Introduction to the this compound Pathway and Gene Silencing
The this compound pathway is a branch of the broader iridoid biosynthesis pathway, which produces a diverse class of secondary metabolites in plants. Iridoids, including this compound, are key intermediates in the biosynthesis of many pharmacologically important compounds. The pathway involves a series of enzymatic conversions, starting from geraniol. Key enzymes in this pathway that have been subjects of gene silencing studies include Geraniol 10-hydroxylase (G10H), 10-hydroxygeraniol oxidoreductase (10HGO), Iridoid synthase (IS), and 7-deoxyloganetic acid synthase (7DLS), among others.
Gene silencing techniques are powerful reverse genetics tools used to downregulate the expression of specific genes, thereby allowing researchers to infer gene function by observing the resulting phenotypic and metabolic changes. The most common techniques employed in plant functional genomics are Virus-Induced Gene Silencing (VIGS), RNA interference (RNAi), and CRISPR-Cas9-based gene editing.
Application of Gene Silencing Techniques to the this compound Pathway
Virus-Induced Gene Silencing (VIGS)
VIGS is a rapid and efficient method for transient gene silencing in plants. It utilizes a modified plant virus to introduce a fragment of an endogenous gene into the plant. The plant's defense mechanism recognizes the viral RNA and the inserted gene fragment as foreign, leading to the degradation of the corresponding endogenous mRNA.
Application in the this compound Pathway:
VIGS has been successfully employed in Catharanthus roseus to elucidate the function of several genes in the this compound pathway. For instance, silencing of 7-deoxyloganetic acid synthase (7DLS) , a cytochrome P450 enzyme (CYP76A26), resulted in a significant reduction in the accumulation of secologanin (B1681713) and the downstream TIAs, catharanthine (B190766) and vindoline[1]. This provided direct evidence for the essential role of 7DLS in the pathway. Similarly, VIGS-mediated silencing of iridoid synthase (IS) in C. roseus led to a decrease in the accumulation of vindoline (B23647) and catharanthine, confirming its role in the formation of the iridoid scaffold[2].
Quantitative Data from VIGS Studies:
The following table summarizes the quantitative impact of VIGS-mediated gene silencing on key metabolites in the this compound and downstream TIA pathways in Catharanthus roseus.
| Target Gene | Silencing Technique | Plant Species | Observed Change in Metabolite Levels | Reference |
| 7-deoxyloganetic acid synthase (7DLS / CYP76A26) | VIGS | Catharanthus roseus | - Secologanin: Significantly decreased- Catharanthine: Significantly decreased- Vindoline: Significantly decreased | [1] |
| Iridoid Synthase (IS) | VIGS | Catharanthus roseus | - Vindoline: Decreased accumulation- Catharanthine: Decreased accumulation | [2] |
| 7-deoxyloganic acid-7-hydroxylase (CrDL7H) | VIGS | Catharanthus roseus | - Secologanin: Reduced by at least 70%- 7-deoxyloganic acid: Increased to over 4 mg/g fresh weight | [3] |
RNA Interference (RNAi)
RNAi is a mechanism of post-transcriptional gene silencing initiated by double-stranded RNA (dsRNA), which is processed into small interfering RNAs (siRNAs). These siRNAs guide a protein complex to degrade complementary mRNA molecules. For stable gene silencing, an RNAi construct is typically integrated into the plant genome via Agrobacterium-mediated transformation.
Application in the this compound Pathway:
While specific published examples of RNAi targeting the this compound pathway are less common than VIGS, the technique is broadly applicable for the stable downregulation of pathway genes. RNAi can be used to create stable transgenic plant lines with consistently reduced expression of a target enzyme, allowing for long-term studies of metabolic flux and the effects on plant development. For example, RNAi has been used to downregulate genes in competing pathways to channel metabolic flux towards desired terpenoids. This approach could be used to silence enzymes that divert precursors away from the this compound pathway, potentially increasing the yield of downstream TIAs.
CRISPR-Cas9
The CRISPR-Cas9 system is a revolutionary gene-editing tool that allows for precise, targeted modifications of an organism's genome. It uses a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break. The cell's natural DNA repair mechanisms can then be harnessed to introduce insertions, deletions, or specific sequence changes, effectively knocking out or modifying a gene.
Application in the this compound Pathway:
The application of CRISPR-Cas9 to the this compound pathway holds immense potential for creating complete and heritable knockouts of pathway genes. This would provide unambiguous evidence of a gene's function. While specific reports on the this compound pathway are still emerging, CRISPR-Cas9 has been successfully used to edit genes in the secondary metabolic pathways of various medicinal plants. For example, it could be used to knock out specific cytochrome P450 enzymes or methyltransferases within the pathway to investigate their precise roles and potential functional redundancies.
Experimental Protocols
Virus-Induced Gene Silencing (VIGS) Protocol for Catharanthus roseus
This protocol is adapted from established methods for VIGS in C. roseus using the Tobacco Rattle Virus (TRV) vector system.
Materials:
-
Catharanthus roseus seedlings (3-4 weeks old)
-
TRV-based VIGS vectors: pTRV1 (containing the viral RNA1) and pTRV2 (containing the viral RNA2 with a multiple cloning site)
-
Agrobacterium tumefaciens strain GV3101
-
LB medium, MES buffer, acetosyringone
-
Infiltration buffer (10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone)
-
Syringes (1 mL, without needle)
-
Growth chambers
Methodology:
-
Vector Construction:
-
Select a 300-500 bp fragment of the target gene in the this compound pathway.
-
Amplify the fragment by PCR using primers with appropriate restriction sites.
-
Clone the PCR product into the pTRV2 vector.
-
Transform the pTRV2-gene construct and the pTRV1 vector into separate A. tumefaciens GV3101 cells by electroporation.
-
-
Agrobacterium Culture and Infiltration:
-
Grow separate cultures of A. tumefaciens containing pTRV1 and pTRV2-gene constructs overnight in LB medium with appropriate antibiotics.
-
Pellet the cells by centrifugation and resuspend in infiltration buffer to an OD₆₀₀ of 1.0.
-
Incubate the bacterial suspensions at room temperature for 3-4 hours.
-
Mix the pTRV1 and pTRV2-gene cultures in a 1:1 ratio.
-
Infiltrate the underside of the leaves of 3-4 week old C. roseus seedlings with the Agrobacterium mixture using a needleless syringe.
-
-
Plant Growth and Analysis:
-
Grow the infiltrated plants in a growth chamber at 22-25°C with a 16h light/8h dark cycle.
-
Observe for silencing phenotypes (e.g., photobleaching if a phytoene (B131915) desaturase (PDS) co-silencing vector is used) after 2-3 weeks.
-
Harvest silenced tissues for RNA extraction (to confirm gene knockdown by qRT-PCR) and metabolite analysis (by HPLC or LC-MS).
-
RNA Interference (RNAi) Protocol for Stable Silencing in Catharanthus roseus
Materials:
-
RNAi vector (e.g., a pHELLSGATE derivative)
-
Agrobacterium tumefaciens strain GV3101
-
Catharanthus roseus explants (e.g., leaf discs or hypocotyls)
-
Co-cultivation medium, selection medium, and regeneration medium
-
Molecular biology reagents for vector construction and analysis
Methodology:
-
RNAi Vector Construction:
-
Select a target gene fragment (300-500 bp) from the this compound pathway.
-
Amplify the fragment and clone it into an RNAi vector in both sense and antisense orientations, separated by an intron, to create a hairpin RNA (hpRNA) construct.
-
Transform the final RNAi vector into A. tumefaciens.
-
-
Agrobacterium-mediated Transformation:
-
Prepare C. roseus explants (e.g., leaf discs).
-
Co-cultivate the explants with the transformed A. tumefaciens for 2-3 days.
-
Transfer the explants to a selection medium containing antibiotics to kill the Agrobacterium and a selection agent (e.g., kanamycin (B1662678) or hygromycin) to select for transformed plant cells.
-
Subculture the explants on regeneration medium to induce shoot formation.
-
-
Analysis of Transgenic Plants:
-
Root the regenerated shoots and transfer them to soil.
-
Confirm the integration of the transgene by PCR.
-
Analyze the expression of the target gene in transgenic lines by qRT-PCR to identify lines with significant silencing.
-
Perform metabolite analysis on the silenced lines to determine the effect on the this compound pathway.
-
CRISPR-Cas9 Protocol for Gene Editing in Catharanthus roseus
This protocol provides a general framework for using CRISPR-Cas9 to create knock-out mutants of genes in the this compound pathway.
Materials:
-
CRISPR-Cas9 vector for plants (e.g., containing a plant-codon-optimized Cas9 and a sgRNA expression cassette)
-
Online tools for sgRNA design (e.g., CRISPR-P, CHOPCHOP)
-
Agrobacterium tumefaciens strain GV3101
-
Catharanthus roseus explants
-
Plant transformation and regeneration media
-
Reagents for molecular analysis (PCR, sequencing)
Methodology:
-
sgRNA Design and Vector Construction:
-
Identify the target gene in the this compound pathway.
-
Use online tools to design two or more sgRNAs targeting the 5' end of the coding sequence to maximize the chance of creating a loss-of-function mutation.
-
Synthesize and clone the sgRNA sequences into the CRISPR-Cas9 vector.
-
Transform the final vector into A. tumefaciens.
-
-
Agrobacterium-mediated Transformation and Plant Regeneration:
-
Follow the same procedure as for RNAi transformation to generate transgenic C. roseus plants.
-
-
Screening and Analysis of Edited Plants:
-
Extract genomic DNA from the regenerated plants.
-
Use PCR to amplify the target region of the gene.
-
Sequence the PCR products to identify plants with insertions or deletions (indels) at the target site.
-
Select plants with frameshift mutations that are likely to result in a gene knockout.
-
Segregate out the Cas9 transgene in the next generation (T1) to obtain transgene-free edited plants.
-
Analyze the metabolic profile of the knockout lines to determine the impact on the this compound pathway.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified this compound Biosynthesis Pathway.
Caption: Experimental Workflow for VIGS.
Caption: General Workflow for RNAi and CRISPR-Cas9.
References
- 1. EASI Transformation Protocol: An Agrobacterium-Mediated Transient Transformation Protocol for Catharanthus roseus Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EASI Transformation Protocol: An Agrobacterium-Mediated Transient Transformation Protocol for Catharanthus roseus Seedlings | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Use of 7-Deoxyloganin as a Phytochemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deoxyloganin is an iridoid glycoside found in various medicinal plants, including those of the Verbenaceae and Caprifoliaceae families. As a biosynthetic precursor to loganin, it plays a significant role in the metabolic pathways of these plants. Its presence and concentration are of interest for the standardization of herbal extracts and the development of new therapeutic agents. These application notes provide detailed protocols for the use of this compound as a reference standard in the phytochemical analysis of plant materials using High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₇H₂₆O₉ |
| Molecular Weight | 374.38 g/mol |
| Appearance | White or off-white powder |
| Solubility | Soluble in methanol (B129727), ethanol, and water. |
| Storage | Store at 2-8°C in a dry, dark place. |
Experimental Protocols
Protocol 1: Quantification of this compound in Verbena officinalis L. by HPLC-DAD
This protocol describes a validated method for the simultaneous determination of four bioactive compounds, including this compound, in the aerial parts of Verbena officinalis L.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 series with a Diode Array Detector (DAD).
-
Column: Agilent Zorbax Extend C₁₈ (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% aqueous phosphoric acid (v/v)
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0-15 95 5 15-35 85 15 | 35-50 | 75 | 25 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 238 nm for this compound.
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 5-200 µg/mL.
3. Sample Preparation (from Verbena officinalis L. aerial parts):
-
Grinding: Grind the dried aerial parts of Verbena officinalis L. into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Allow the mixture to cool and replenish the lost weight with 70% methanol.
-
Filter the extract through a 0.45 µm membrane filter before HPLC analysis.
-
4. Method Validation Parameters:
The following table summarizes the validation data for the quantification of this compound using the described HPLC method.[1]
| Parameter | Result |
| Linearity Range (µg/mL) | 4.92 - 246 |
| Regression Equation | y = 24.85x + 3.17 |
| Correlation Coefficient (r²) | ≥ 0.9999 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.49 |
| Precision (RSD, %) | < 1.84 |
| Repeatability (RSD, %) | < 2.0 |
| Stability (RSD, %) | < 2.0 (24 h) |
| Recovery (%) | 97.32 - 102.81 |
Diagrams
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the quantification of this compound in plant samples using HPLC.
References
Application Notes and Protocols for In Vivo Feeding Studies with Labeled 7-Deoxyloganin
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for conducting in vivo feeding studies using isotopically labeled 7-Deoxyloganin. This compound is an iridoid glycoside and a key intermediate in the biosynthesis of valuable monoterpenoid indole (B1671886) alkaloids in several medicinal plants. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its potential pharmacological activities and for metabolic engineering applications. The use of a labeled analog (e.g., deuterium (B1214612), ¹³C) allows for the precise tracing of the compound and its metabolites in biological systems.
This document outlines a detailed protocol for an oral gavage feeding study in a rodent model, methods for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a discussion of its putative metabolic fate.
Synthesis and Preparation of Labeled this compound
For the purpose of this protocol, it is assumed that deuterium-labeled this compound (dₙ-7-Deoxyloganin) is available.
Formulation for Dosing: The labeled this compound should be dissolved in a non-toxic vehicle suitable for oral administration in rodents. A common vehicle is a solution of 0.5% carboxymethylcellulose (CMC) in sterile water. The concentration should be calculated based on the desired dosage and the maximum recommended gavage volume for the animal model.
Experimental Protocol: Rodent Oral Gavage Feeding Study
This protocol describes a typical pharmacokinetic study in rats following a single oral dose of labeled this compound.
2.1. Animal Model
-
Species: Sprague-Dawley rats (male, 8-10 weeks old)
-
Weight: 200-250 g
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment with free access to standard chow and water.
-
Housing: Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity).
2.2. Dosing Procedure
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Weigh each animal to determine the precise dosing volume. The maximum recommended oral gavage volume for rats is 10 mL/kg.[3]
-
Administer the labeled this compound formulation via oral gavage using a suitable, ball-tipped gavage needle.[3][4][5] The needle length should be pre-measured from the corner of the animal's mouth to the last rib to ensure delivery to the stomach.[4]
-
Administer the dose slowly to prevent regurgitation and aspiration.[5]
-
Return animals to their cages with free access to water. Food can be returned 2-4 hours post-dosing.
2.3. Sample Collection
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or saphenous vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 4,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
-
-
Urine and Feces Collection:
-
House animals in metabolic cages for the collection of urine and feces over 24 hours.
-
Record the total volume of urine and weight of feces.
-
Store samples at -80°C until analysis.
-
Bioanalytical Protocol: LC-MS/MS Analysis
3.1. Sample Preparation (Plasma) A protein precipitation method is commonly used for the extraction of iridoid glycosides from plasma.[6][7]
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar iridoid glycoside not present in the study).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3.2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting with low organic phase (e.g., 5% B) and increasing to a high organic phase (e.g., 95% B) over several minutes to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for both labeled this compound and its potential metabolites by infusing standard solutions. For the labeled parent compound, the precursor ion will be [M+H]⁺ or [M+Na]⁺, where M is the mass of the deuterated compound. Product ions would result from fragmentation of the glycosidic bond or the aglycone core.
-
Data Presentation and Analysis
4.1. Pharmacokinetic Parameters Pharmacokinetic parameters should be calculated using non-compartmental analysis of the plasma concentration-time data. The following table presents illustrative pharmacokinetic data for this compound, based on typical values observed for other orally administered iridoid glycosides in rats.[8][9]
| Parameter | Unit | Value (Mean ± SD) | Description |
| Dosage | mg/kg | 100 (Oral) | Single oral gavage dose. |
| Cₘₐₓ | ng/mL | 450 ± 85 | Maximum observed plasma concentration. |
| Tₘₐₓ | h | 1.5 ± 0.5 | Time to reach Cₘₐₓ. |
| AUC₀₋₂₄ | ng·h/mL | 2100 ± 350 | Area under the plasma concentration-time curve from 0 to 24 hours. |
| t₁/₂ | h | 3.5 ± 0.8 | Elimination half-life. |
| Bioavailability (F) | % | ~15-20% | Estimated oral bioavailability, typically low for iridoid glycosides.[9][10] |
4.2. Excretion Profile The percentage of the administered dose recovered in urine and feces over 24 hours provides insight into the primary routes of excretion.
| Sample Type | % of Administered Dose (Mean ± SD) |
| Urine | 18 ± 4 |
| Feces | 75 ± 10 |
| Total Recovery | 93 ± 12 |
Visualizations: Pathways and Workflows
5.1. Putative Metabolic Pathway of this compound in Mammals
Iridoid glycosides are known to undergo hydrolysis by gut microbiota and subsequent Phase I and Phase II metabolism in the liver.[11] The following diagram illustrates a putative metabolic pathway for this compound in a mammalian system.
Caption: Putative mammalian metabolic pathway for this compound.
5.2. Experimental Workflow Diagram
The following diagram outlines the major steps of the in vivo feeding study.
Caption: Workflow for the in vivo pharmacokinetic study.
References
- 1. hwb.gov.in [hwb.gov.in]
- 2. mdpi.com [mdpi.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of pharmacokinetic behavior of two iridoid glycosides in rat plasma after oral administration of crude Cornus officinals and its jiuzhipin by high performance liquid chromatography triple quadrupole mass spectrometry combined with multiple reactions monitoring mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic study of an iridoid glucoside: aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics [mdpi.com]
Troubleshooting & Optimization
troubleshooting 7-Deoxyloganin extraction yield loss
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the extraction of 7-deoxyloganin, with a focus on addressing yield loss.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound yield?
A1: Low yields in natural product extractions, including for iridoid glycosides like this compound, can typically be attributed to one or more of the following factors:
-
Suboptimal Extraction Parameters: The efficiency of the extraction is highly dependent on the choice of solvent, temperature, time, and physical method.[1][2] An incorrect solvent polarity may fail to solubilize the target compound effectively.
-
Compound Degradation: this compound, like many glycosides, can be sensitive to excessive heat or unfavorable pH conditions during the extraction process, leading to degradation.[1]
-
Low Concentration in Source Material: The natural abundance of this compound in the plant material may be inherently low or vary depending on the plant's age, origin, and harvesting time.[1]
-
Inefficient Purification: Significant amounts of the compound can be lost during post-extraction purification steps, such as column chromatography, if the methodology is not optimized.[1]
-
Incomplete Cell Lysis: If the plant material is not ground finely enough, the solvent may not effectively penetrate the plant tissues to extract the compound.[3]
Q2: How can I select the optimal solvent for this compound extraction?
A2: The choice of solvent is critical. This compound is an iridoid glycoside, which generally possesses moderate polarity. Therefore, moderately polar solvents are most effective. Studies on related compounds show that aqueous solutions of methanol (B129727) or ethanol (B145695) are excellent choices.[4][5] For instance, an optimized protocol for other iridoid glycosides identified 60% aqueous methanol as the ideal solvent.[5] It is recommended to perform small-scale pilot extractions with a range of solvent polarities (e.g., 50-80% methanol or ethanol in water) to determine the optimal choice for your specific plant material.
Q3: What advanced extraction methods can improve the yield of iridoid glycosides?
A3: To enhance extraction efficiency and reduce processing time, consider using advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Ultrasonic-Microwave Synergistic Extraction (UMSE).[4][6] These methods use ultrasonic waves and/or microwaves to accelerate the disruption of plant cell walls, facilitating a more rapid and thorough release of the target compounds into the solvent.[6] Response surface methodology (RSM) can be used to further optimize these advanced extraction parameters, such as sonication time and microwave power.[4][6]
Q4: Is this compound susceptible to degradation during extraction, and how can this be prevented?
A4: While specific stability data for this compound is limited, glycosides can be susceptible to hydrolysis under harsh pH or high-temperature conditions.[7] It is crucial to control the temperature during extraction, especially during solvent evaporation steps using a rotary evaporator. Keeping the temperature below 50°C is a common practice to prevent thermal degradation.[1] Avoid strongly acidic or basic conditions unless an acid-base partitioning step is intentionally part of the purification protocol.
Q5: How can I minimize yield loss during the purification of my extract?
A5: Yield loss during chromatographic purification is a common issue.[1] To mitigate this:
-
Ensure Complete Solubilization: When loading your crude extract onto a chromatography column (e.g., silica (B1680970) gel), ensure it is fully dissolved in a minimal amount of the initial, non-polar mobile phase. If the compound precipitates on the column, it will not elute properly.[1]
-
Optimize Fraction Collection: Use a sensitive detection method, such as UV-Vis spectrophotometry or thin-layer chromatography (TLC), to precisely guide your fraction collection. This prevents the premature discarding of fractions that may contain your target compound.[1]
-
Use Appropriate Chromatography Media: For iridoid glycosides, macroporous resins can be effective for enrichment prior to high-resolution purification like HPLC.[6]
Troubleshooting Workflow
The diagram below outlines a systematic approach to diagnosing and resolving low extraction yields.
Caption: A step-by-step workflow for troubleshooting low this compound extraction yield.
Data on Iridoid Glycoside Extraction Parameters
The following table summarizes optimized conditions from various studies on iridoid glycoside extraction, which can serve as a starting point for developing a protocol for this compound.
| Parameter | Optimized Condition | Plant Source/Target | Reference |
| Extraction Method | Ultrasonic-Microwave Synergistic Extraction (UMSE) | Patrinia scabra Bunge (Total Iridoid Glycosides) | [6] |
| Solvent | 60% Methanol in Water | Eucommia ulmoides Oliv. (Six Iridoid Glucosides) | [5] |
| Solvent Concentration | 55% Methanol in Water | Pedicularis decora Franch. (Iridoid & Phenylethanoid Glycosides) | [8] |
| Liquid-to-Solid Ratio | 20:1 (mL/g) | Phlomis medicinalis Diels (Total Iridoid Glycosides) | [4] |
| Temperature | 75°C (Reflux) | Pedicularis decora Franch. | [8] |
| Extraction Time | 34 min (Sonication) | Phlomis medicinalis Diels | [4] |
| Microwave Power | 600 W | Patrinia scabra Bunge | [6] |
Experimental Protocols
Optimized Protocol for this compound Extraction (General Guide)
This protocol is a generalized procedure based on effective methods reported for iridoid glycosides.[5][6]
-
Sample Preparation:
-
Dry the plant material (e.g., leaves, stems) at a controlled temperature (40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40 mesh) to maximize the surface area for extraction.
-
-
Extraction:
-
Accurately weigh the powdered plant material (e.g., 2 g).
-
Place the powder in a suitable vessel (e.g., a 250 mL conical flask).
-
Add the extraction solvent. Based on literature, a 60% aqueous methanol solution at a liquid-to-solid ratio of 125:1 (mL/g) is a strong starting point.[5]
-
Perform ultrasonic extraction at 40°C for 30 minutes.[5] Ensure the vessel is properly sealed to prevent solvent evaporation.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator. Maintain a water bath temperature at or below 50°C to prevent thermal degradation of this compound.[1]
-
-
Initial Purification (Optional):
-
The concentrated crude extract can be further purified. For enrichment of iridoid glycosides, consider using macroporous resin column chromatography, eluting with a stepwise gradient of ethanol (e.g., 30% and 50% ethanol).[6]
-
Biosynthetic Pathway of this compound
This compound is a key intermediate in the biosynthesis of secologanin, a precursor to many valuable monoterpenoid indole (B1671886) alkaloids (MIAs).[9] Understanding its position in the pathway can provide context for its occurrence and regulation within the plant.
Caption: Simplified biosynthetic pathway leading to secologanin, highlighting this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. benchchem.com [benchchem.com]
- 4. Iridoid Glycosides from Phlomis Medicinalis Diels: Optimized Extraction and Hemostasis Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Deoxyloganin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 7-Deoxyloganin.
Troubleshooting Guide
This guide is designed to help you navigate common challenges in the synthesis of this compound, focusing on the key reaction steps: the N-Heterocyclic Carbene (NHC) catalyzed rearrangement to form the cyclopenta[c]pyranone core and the subsequent stereoselective glycosylation.
Issue 1: Low or No Yield in NHC-Catalyzed Rearrangement
Question: I am observing very low to no formation of the desired dihydropyranone product ((S)-3b) in the NHC-catalyzed rearrangement of the α,β-unsaturated enol ester ((S)-2b). What are the potential causes and how can I troubleshoot this?
Possible Causes & Solutions:
-
Inactive Catalyst: The NHC catalyst is sensitive to air and moisture. Ensure that the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Use a fresh batch of the NHC precatalyst and ensure all solvents and reagents are anhydrous.[1]
-
Insufficient Base: The in-situ generation of the active NHC from its salt precursor requires a sufficiently strong base. If the reaction is sluggish, consider using a stronger base to ensure complete deprotonation of the precatalyst.[1]
-
Incorrect Temperature: NHC-catalyzed reactions can be temperature-sensitive. Double-check and optimize the reaction temperature. While the literature suggests specific conditions, empirical optimization for your setup may be necessary.[1][2]
-
Catalyst Decomposition: The NHC catalyst can decompose under certain conditions. Ensure all reagents are pure and free from potential deactivating species. The choice of N-substituents on the NHC can also impact its stability.[3]
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability of intermediates. While toluene (B28343) has been shown to improve diastereoselectivity, it may decrease the overall yield. A solvent screen could identify more optimal conditions.[2][3]
Experimental Workflow for Troubleshooting Low Yield:
Issue 2: Poor Diastereoselectivity in NHC-Catalyzed Rearrangement
Question: The diastereomeric ratio of my dihydropyranone product is poor. How can I improve the stereoselectivity of this reaction?
Possible Causes & Solutions:
-
Solvent Choice: The solvent has a significant impact on diastereoselectivity. Switching to a less polar, aromatic solvent like toluene has been shown to improve the diastereomeric ratio, although it may slightly decrease the yield.[2]
-
Catalyst Structure: The steric and electronic properties of the NHC catalyst play a crucial role in stereocontrol. While the use of chiral carbenes has been explored with limited success, screening different achiral NHC catalysts with varying steric bulk on the N-substituents could be beneficial.[2]
-
Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity, although it may also slow down the reaction rate. A temperature optimization study is recommended.
Table 1: Optimization of NHC-Catalyzed Rearrangement
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (3b:3b') |
| 1 | B1 (20) | THF | 23 | 65 | 2.5:1 |
| 2 | B1 (20) | CH2Cl2 | 23 | 73 | 2.3:1 |
| 3 | B1 (20) | MeCN | 23 | 68 | 2.1:1 |
| 4 | B1 (20) | Dioxane | 23 | 60 | 2.8:1 |
| 5 | B1 (20) | Toluene | 23 | 55 | 3.2:1 |
| 6 | B2 (20) | THF | 23 | 82 | 3.4:1 |
Data adapted from Candish, L., & Lupton, D. W. (2010). The total synthesis of (−)-7-deoxyloganin via N-heterocyclic carbene-catalyzed rearrangement of α,β-unsaturated enol esters. Organic letters, 12(21), 4836-4839.[2]
Issue 3: Challenges in Stereoselective β-Glycosylation
Question: I am struggling to achieve high stereoselectivity for the β-glycoside during the glycosylation step, or the reaction is giving low yields. What factors should I consider?
Possible Causes & Solutions:
-
Lewis Acid Catalyst: The choice and amount of the Lewis acid catalyst are critical. TMSOTf is a commonly used catalyst for this type of glycosylation. Ensure it is fresh and added under anhydrous conditions.
-
Solvent: Acetonitrile is a suitable solvent for promoting the desired stereochemical outcome.[2] The use of nitrile solvents can favor the formation of 1,2-trans-β-glycosides.
-
Protecting Groups: The protecting groups on the glycosyl donor can influence the stereoselectivity. While not explicitly varied in the primary synthesis of this compound, this is a key factor in glycosylation chemistry.
-
Temperature: Glycosylation reactions are often temperature-dependent. Running the reaction at a lower temperature may improve stereoselectivity but could decrease the reaction rate.
-
Acceptor Reactivity: The reactivity of the glycosyl acceptor (the lactol acetate) is important. Ensure it is pure and handled under anhydrous conditions to prevent hydrolysis.
Logical Relationship Diagram for Glycosylation Optimization:
Issue 4: Difficulty in Product Purification
Question: I am having trouble purifying the final this compound product. It seems to be very polar. What purification strategies do you recommend?
Possible Causes & Solutions:
-
High Polarity: Deprotected glycosides are often highly polar and water-soluble, making standard silica (B1680970) gel chromatography challenging.
-
Recommended Techniques:
-
Reverse-Phase Chromatography (C18): This is often the method of choice for purifying polar, glycosylated natural products. A gradient of water and a polar organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for separating highly polar compounds. It uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water.
-
Ion-Pair Chromatography: For compounds with ionizable groups, ion-pair chromatography can be an effective purification method, though it requires careful removal of the ion-pairing reagent afterward.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall yield I can expect for the total synthesis of (-)-7-deoxyloganin described in the literature? A1: The reported total synthesis achieves an overall yield of approximately 0.8% over 18 steps.[2]
Q2: Are there alternative methods for preparing the cyclopenta[c]pyranone core? A2: Yes, other methods for synthesizing the cyclopenta[c]pyran skeleton include the Pauson-Khand reaction and Pd(0)-catalyzed intramolecular allylic alkylation.
Q3: How can I confirm the stereochemistry of the final this compound product? A3: The stereochemistry can be confirmed by comparing the 1H and 13C NMR data of the synthesized compound with the reported literature values for (-)-7-deoxyloganin.[2]
Q4: Can I use a different glycosyl donor for the glycosylation step? A4: While the reported synthesis uses a protected glucose derivative, other glycosyl donors could potentially be used. However, this would require re-optimization of the reaction conditions, and the stereochemical outcome may vary.
Q5: What are the key safety precautions I should take during this synthesis? A5: Standard laboratory safety procedures should be followed. Pay particular attention to the handling of pyrophoric reagents, strong acids and bases, and ensure all reactions are performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals used.
Experimental Protocols
Key Experiment: NHC-Catalyzed Rearrangement to (S)-3b
-
Preparation: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the NHC precatalyst (e.g., B2, 20 mol %).
-
Reagent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) via syringe, followed by the α,β-unsaturated enol ester (S)-2b (1.0 equivalent).
-
Initiation: Add the base (e.g., DBU) dropwise to the solution at the specified temperature (e.g., 23 °C).
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Key Experiment: Stereoselective β-Glycosylation
-
Preparation: To a flame-dried flask under an inert atmosphere, dissolve the lactol acetate (13) (1.0 equivalent) and the glycosyl donor (e.g., tetra-O-acetyl-D-glucose, 1.2 equivalents) in anhydrous acetonitrile.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., TMSOTf, catalytic amount) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous NaHCO3).
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product, which may require partial purification before the subsequent deprotection step.[2]
References
stability of 7-Deoxyloganin in different solvents and pH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 7-Deoxyloganin in various experimental conditions. As a compound of interest in phytochemical and pharmacological research, understanding its stability is crucial for accurate experimental design and the development of reliable formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like many iridoid glycosides, is primarily influenced by pH, temperature, and the solvent used.[1][2] Exposure to light can also be a factor, potentially causing photodegradation.[3] Additionally, the presence of enzymes or microbial contamination can lead to degradation.[4]
Q2: I am starting a stability study on this compound. What are the recommended storage conditions to evaluate?
A2: For a comprehensive stability profile, it is recommended to follow international guidelines, such as those from the ICH, WHO, or EMA.[5] Typical conditions for testing herbal and natural products include:
-
Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH.
-
Photostability: Exposure to a standardized light source.
Q3: Which solvents are commonly used for stability studies of iridoid glycosides like this compound?
A3: The choice of solvent depends on the intended application. For general stability, aqueous buffers at different pH values are essential. Common organic solvents used for dissolving and analyzing iridoids include methanol (B129727), ethanol, and acetonitrile (B52724), often in combination with water.
Q4: What are the expected degradation pathways for this compound?
A4: Based on the structure of this compound and related iridoid glycosides, potential degradation pathways include:
-
Hydrolysis: Cleavage of the glycosidic bond, separating the glucose moiety from the aglycone, particularly under strong acidic or alkaline conditions.
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions.
-
Ring Cleavage: The core iridoid structure may undergo ring-opening reactions, especially at extreme pH and temperatures.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in my experiment.
-
Possible Cause: The experimental conditions (pH, temperature) may be too harsh. Iridoid glycosides can be unstable in strong alkaline and acidic solutions, and at high temperatures.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your solution is within a stable range, which for many iridoids is near neutral or slightly acidic.
-
Control Temperature: Conduct experiments at a controlled room temperature or lower, if necessary. Avoid excessive heat unless investigating thermal degradation.
-
Use Fresh Solvents: Ensure solvents are of high purity and free from contaminants that could catalyze degradation.
-
Inert Atmosphere: If oxidation is suspected, prepare solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Inconsistent or non-reproducible stability results.
-
Possible Cause: This could be due to variability in the sample, preparation method, or analytical procedure.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Use a consistent and validated procedure for preparing your this compound solutions.
-
Validate Analytical Method: Ensure your analytical method (e.g., HPLC, UPLC) is validated for linearity, precision, and accuracy for this compound.
-
Control Environmental Factors: Maintain consistent temperature, light exposure, and humidity during the experiment.
-
Check for Contamination: Ensure glassware is clean and that there is no microbial contamination in your buffers or solutions.
-
Issue 3: Poor solubility of this compound in my chosen solvent.
-
Possible Cause: this compound, as a glycoside, is expected to have good solubility in polar solvents like water, methanol, and ethanol. Poor solubility might occur in non-polar organic solvents.
-
Troubleshooting Steps:
-
Solvent Selection: Use polar solvents for dissolution. For HPLC analysis, a mixture of water or buffer with methanol or acetonitrile is common.
-
Co-solvents: If using a less polar solvent is necessary, consider adding a co-solvent like DMSO or DMF in small amounts, but be aware that these can affect stability.
-
Sonication: Gentle sonication can aid in dissolving the compound.
-
pH Adjustment: The solubility of this compound in aqueous solutions may be influenced by pH, although as a neutral molecule, this effect may be minimal.
-
Data Presentation
The following tables present hypothetical stability data for this compound based on the known behavior of similar iridoid glycosides. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.
Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C over 48 hours.
| Solvent | % Recovery of this compound after 24h | % Recovery of this compound after 48h |
| Water | 98.5% | 97.2% |
| Methanol | 99.1% | 98.5% |
| Ethanol | 98.8% | 97.9% |
| Acetonitrile | 99.3% | 98.8% |
| DMSO | 97.5% | 95.4% |
Table 2: Hypothetical pH Stability of this compound in Aqueous Buffers at 40°C over 24 hours.
| pH | % Recovery of this compound after 8h | % Recovery of this compound after 24h |
| 2.0 | 85.3% | 65.7% |
| 4.0 | 96.8% | 92.1% |
| 6.0 | 99.2% | 98.0% |
| 8.0 | 95.1% | 88.5% |
| 10.0 | 70.4% | 45.2% |
| 12.0 | 42.6% | 15.8% |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Different Solvents
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Sample Preparation: Aliquot the stock solution into separate vials and evaporate the methanol under a gentle stream of nitrogen. To each vial, add the test solvent (e.g., water, ethanol, acetonitrile, DMSO) to achieve a final concentration of 100 µg/mL.
-
Incubation: Store the vials at a constant temperature (e.g., 25°C) and protect them from light.
-
Time Points: At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each vial.
-
Analysis: Analyze the samples immediately by a validated stability-indicating HPLC or UPLC-UV method.
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Protocol 2: Evaluating the pH Stability of this compound
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 8, 10, 12).
-
Sample Preparation: Prepare a stock solution of this compound in water. Add an aliquot of the stock solution to each buffer to reach a final concentration of 100 µg/mL.
-
Incubation: Incubate the buffered solutions in a temperature-controlled environment (e.g., 40°C) and protect from light.
-
Time Points: At designated time intervals (e.g., 0, 4, 8, 12, 24 hours), take a sample from each buffered solution.
-
Sample Quenching (if necessary): If degradation is rapid, neutralize the pH of the sample immediately before analysis to stop further reaction.
-
Analysis: Quantify the concentration of this compound in each sample using a validated HPLC or UPLC-UV method.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.
Visualizations
Caption: General workflow for conducting a stability study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
preventing degradation of 7-Deoxyloganin during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 7-Deoxyloganin during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound samples seem to be degrading. What are the most likely causes?
A1: this compound, an iridoid glycoside, is susceptible to degradation through several pathways. The primary causes of degradation during sample preparation are enzymatic activity, adverse pH conditions, and elevated temperatures. The molecule contains a β-D-glucoside linkage and a methyl ester group, both of which can be hydrolyzed.[1]
Q2: How can I prevent enzymatic degradation of this compound during extraction from plant material?
A2: Endogenous enzymes, such as β-glucosidases, released from plant tissues upon homogenization can cleave the glycosidic bond of this compound. To prevent this, immediate enzyme inactivation is critical. Recommended methods include:
-
Flash-freezing: Immediately freeze fresh plant material in liquid nitrogen upon collection.
-
Lyophilization (Freeze-drying): This removes water and can help inhibit enzyme activity.
-
Solvent Inactivation: Briefly blanching the plant tissue in a hot solvent like boiling 80% ethanol (B145695) or methanol (B129727) for a few minutes can effectively denature degradative enzymes.[2]
Q3: What is the optimal pH range for handling and storing this compound solutions?
Q4: What are the recommended temperature conditions for processing and storing this compound?
A4: Elevated temperatures can accelerate the degradation of this compound. For extractions, it is advisable to use lower temperatures (e.g., below 50°C) or non-thermal methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with careful temperature control. For long-term storage of extracts and purified compounds, freezing at -18°C is recommended. For short-term storage (up to a month), refrigeration at 4°C in the dark is a suitable option.
Q5: Can light exposure affect the stability of this compound?
A5: Yes, exposure to light can potentially lead to the degradation of natural products. It is a general best practice to protect samples and extracts from light by using amber glassware or by wrapping storage vessels in aluminum foil.
Q6: What are the initial signs of this compound degradation in my extract?
A6: Visual signs can include a change in the color of the extract. However, the most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The appearance of new peaks or spots, or a decrease in the area of the this compound peak, are indicative of degradation.
Quantitative Data Summary
The following tables summarize key stability and extraction parameters based on general knowledge of iridoid glycosides and related compounds. Note that specific quantitative data for this compound is limited, and these values should be considered as guidelines.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| pH | 5.0 - 7.0 | Minimizes acid and base-catalyzed hydrolysis of ester and glycosidic bonds. |
| Temperature | ||
| - Long-term Storage | -18°C | Preserves chemical integrity for extended periods. |
| - Short-term Storage | 4°C | Suitable for storage up to one month. |
| - Extraction | < 50°C | Reduces the rate of thermal degradation. |
| Light Exposure | Minimize (use amber vials) | Prevents potential photodegradation. |
Table 2: Comparison of Extraction Methods for Iridoid Glycosides
| Extraction Method | Typical Solvents | Temperature | Advantages | Disadvantages |
| Maceration | Ethanol, Methanol | Room Temperature | Simple, requires minimal equipment. | Time-consuming, may have lower efficiency. |
| Hot Water Extraction | Water | 80-100°C | Efficient for some iridoid glycosides. | Risk of thermal degradation for sensitive compounds. |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | Controlled (e.g., 30°C) | Faster, improved efficiency, lower temperatures can be used. | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | Controlled | Very fast, high efficiency. | Requires specialized equipment, risk of localized overheating. |
Experimental Protocols
Protocol 1: General Procedure for Extraction of this compound from Plant Material with Minimized Degradation
-
Sample Preparation:
-
Immediately after harvesting, flash-freeze the fresh plant material in liquid nitrogen.
-
Lyophilize the frozen material to remove water.
-
Grind the lyophilized material into a fine powder using a cryogenic grinder or a mortar and pestle cooled with liquid nitrogen.
-
-
Enzyme Inactivation:
-
Suspend the powdered plant material in 10 volumes of boiling 80% ethanol for 5 minutes. This step is crucial for denaturing degradative enzymes.
-
Rapidly cool the mixture in an ice bath to prevent thermal degradation of this compound.
-
-
Extraction:
-
Transfer the cooled mixture to an appropriate vessel.
-
Perform extraction using one of the following methods:
-
Maceration: Stir the mixture at room temperature for 24-48 hours.
-
Ultrasound-Assisted Extraction (UAE): Place the vessel in an ultrasonic bath with temperature control set to 30°C and sonicate at a frequency of 40 kHz for 30 minutes.
-
-
-
Filtration and Storage:
-
Immediately after extraction, filter the extract to remove solid plant material.
-
Store the extract in an amber vial at -20°C under a nitrogen atmosphere until further analysis or purification.
-
Protocol 2: Enzymatic Hydrolysis of this compound for Aglycone Preparation
This protocol is for the controlled enzymatic cleavage of the glucose moiety from this compound.
-
Sample Preparation:
-
Dissolve a known amount of purified this compound in a 50 mM phosphate-citrate buffer (pH 4.8).
-
-
Enzymatic Reaction:
-
Add almond β-glucosidase to the solution (e.g., 50 units/mL).
-
Incubate the mixture at 37°C for 3 hours.
-
-
Extraction of Aglycone:
-
After incubation, centrifuge the reaction mixture.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times.
-
Combine the ethyl acetate extracts.
-
-
Concentration:
-
Concentrate the combined ethyl acetate extract under reduced pressure to yield the 7-deoxyloganetin (B1248800) (the aglycone).
-
Visualizations
Caption: Workflow for preventing this compound degradation during sample preparation.
References
- 1. Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-methyl-, methyl ester, (1S,4aS,7S,7aR)- | C17H26O9 | CID 440906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 7-Deoxyloganin
This technical support center is designed for researchers, scientists, and drug development professionals to address the common chromatographic challenge of peak tailing during the HPLC analysis of 7-Deoxyloganin, a polar iridoid glycoside. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to help you achieve symmetric, high-quality peaks for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a polar compound like this compound?
Peak tailing for polar analytes such as this compound is often due to secondary interactions with the stationary phase, issues with the mobile phase, or problems with the HPLC system itself.[1] The most prevalent causes include:
-
Silanol (B1196071) Interactions: Uncapped, free silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar functional groups of this compound.[1][2][3] This secondary retention mechanism is a primary cause of peak tailing.[3]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, residual silanol groups can become ionized (negatively charged), increasing their interaction with the analyte and causing tailing.
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that lead to peak distortion.
-
Extra-Column Volume: Excessive tubing length or large internal diameter fittings between the injector, column, and detector can cause band broadening and peak tailing.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in a distorted, tailing peak.
Q2: My this compound peak is tailing. Where should I start my investigation?
A logical first step is to investigate the mobile phase and column chemistry, as these are the most common culprits.
-
Check Mobile Phase pH: Ensure the pH of the aqueous portion of your mobile phase is low, ideally between 2.5 and 3.0. This protonates the surface silanols, rendering them non-ionized and reducing unwanted secondary interactions.
-
Evaluate Your Column: Confirm you are using a modern, high-purity, end-capped column (Type B silica). Older columns (Type A silica) have a higher concentration of active silanols and trace metals that can cause tailing. If the column is old or has been used extensively, consider flushing it or replacing it.
Q3: How can I mitigate silanol interactions that cause my this compound peak to tail?
Silanol interactions are a primary cause of tailing for polar compounds. Here are several effective strategies to minimize them:
-
Use an End-Capped Column: Modern columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. Using these columns significantly improves peak shape for polar analytes.
-
Lower Mobile Phase pH: Operating at a low pH (e.g., with 0.1% formic or trifluoroacetic acid) suppresses the ionization of silanol groups, which have a pKa around 3.8-4.2.
-
Increase Buffer Concentration: Using a buffer concentration of 20-50 mM can help mask residual silanol activity and maintain a stable pH environment on the column.
Q4: Could my sample preparation or injection parameters be the source of the problem?
Yes, sample-related issues can certainly cause peak tailing.
-
Sample Overload: If all peaks in your chromatogram are tailing, you may be overloading the column. Try diluting your sample by a factor of 10 and re-injecting. If peak shape improves, optimize the sample concentration.
-
Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase. If you use a solvent that is significantly stronger (more organic) than your mobile phase, it can cause peak distortion and broadening.
Troubleshooting Guide & Quantitative Parameters
The following table summarizes key parameters that can be adjusted to troubleshoot and resolve peak tailing for this compound.
| Parameter | Problem Indication | Recommended Action & Quantitative Target | Rationale |
| Mobile Phase pH | Tailing of the this compound peak, especially on older columns. | Adjust the aqueous portion of the mobile phase to a pH of 2.5 - 3.5 using an additive like 0.1% formic acid or 0.1% trifluoroacetic acid. | Suppresses the ionization of surface silanol groups, minimizing secondary retention mechanisms. |
| Column Chemistry | Persistent tailing even with optimized mobile phase. | Use a modern, high-purity, end-capped C18 column (Type B silica) . Consider a polar-embedded or polar-endcapped phase for enhanced shielding of silanols. | Minimizes the number of available free silanol groups that can interact with the polar analyte. |
| Buffer Concentration | Inconsistent retention times and peak tailing. | If using a buffer (e.g., phosphate (B84403) or formate), ensure the concentration is between 20-50 mM for UV detection. For LC-MS, keep it ≤10 mM. | Masks residual silanol interactions and provides a stable pH environment across the column. |
| Sample Concentration | All peaks in the chromatogram appear broad and tailing. | Reduce the sample concentration. Perform a dilution series (e.g., 1:5, 1:10) to find the optimal concentration where peak shape is symmetrical. | Prevents saturation of the stationary phase, which leads to peak overload and distortion. |
| Injection Volume | Peak fronting or tailing, particularly for early-eluting peaks. | Keep the injection volume small, typically ≤ 5-20 µL for a standard 4.6 mm ID analytical column. | A large injection volume, especially in a strong solvent, can disrupt the equilibrium at the head of the column. |
| System Tubing | General peak broadening and tailing for all peaks. | Minimize extra-column volume by using tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) and keeping lengths as short as possible. | Reduces the dispersion of the analyte band as it travels from the injector to the detector. |
Visual Troubleshooting Workflows
The following diagrams illustrate the logical process for troubleshooting peak tailing and the underlying chemical mechanism.
Caption: A step-by-step workflow for diagnosing the cause of peak tailing.
Caption: How low pH prevents the interactions that cause peak tailing.
Experimental Protocol: Optimized HPLC Method for this compound
This protocol is designed to minimize peak tailing and provide a robust method for the quantification of this compound.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna).
-
Dimensions: 4.6 x 150 mm
-
Particle Size: 3.5 or 5 µm
-
-
Solvents: HPLC-grade acetonitrile (B52724) and methanol.
-
Reagents: Formic acid (LC-MS grade) and ultrapure water.
2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Add 1.0 mL of formic acid to 1000 mL of ultrapure water.
-
Mix thoroughly and degas for 15 minutes using sonication or an in-line degasser.
-
-
Mobile Phase B: Acetonitrile.
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: As appropriate for this compound (e.g., 240 nm, verify with standard).
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 60 | 40 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
4. Sample Preparation
-
Accurately weigh and dissolve the this compound standard or sample extract in a solvent that is weaker than or identical to the initial mobile phase (e.g., 95:5 Water:Acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column frit blockage.
5. System Suitability
-
Before running samples, perform at least five replicate injections of a standard solution.
-
Calculate the tailing factor (Tf) for the this compound peak. A value of Tf ≤ 1.5 is generally considered acceptable.
-
The relative standard deviation (%RSD) for peak area and retention time should be < 2.0% .
References
overcoming low yields in the chemical synthesis of 7-Deoxyloganin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the chemical synthesis of 7-Deoxyloganin, particularly focusing on addressing issues of low yields.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield or Diastereoselectivity in the N-Heterocyclic Carbene (NHC) Catalyzed Rearrangement
Question: My NHC-catalyzed rearrangement of the α,β-unsaturated enol ester is resulting in a low yield and poor diastereoselectivity. What are the potential causes and how can I optimize this key step?
Answer:
Low yield and poor diastereoselectivity in the NHC-catalyzed rearrangement to form the bicyclic dihydropyranone core are common hurdles. Several factors can influence the outcome of this reaction.[1] Based on documented syntheses, the choice of the NHC catalyst and the reaction solvent are critical variables to consider.[1]
Troubleshooting Steps:
-
Catalyst Selection: The structure of the N-heterocyclic carbene has a significant impact on both yield and diastereoselectivity.[1] If you are using a highly reactive carbene like a tetramethyl-substituted one and observing issues, consider switching to a more sterically hindered carbene, such as one with diisopropyl or mesityl groups. For instance, moving from a tetramethyl carbene to a diisopropyl dimethyl carbene has been shown to improve both yield and diastereoselectivity.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. While polar aprotic solvents like THF are commonly used, nonpolar aromatic solvents such as toluene (B28343) might enhance diastereoselectivity, although sometimes at the cost of a slightly lower yield.[1] It is advisable to screen a range of solvents to find the optimal balance for your specific substrate.
-
Temperature Control: This reaction can be sensitive to temperature. Running the reaction at lower temperatures (e.g., -78 °C) may be necessary to control the reactivity and improve selectivity, especially with highly reactive carbenes.
-
Catalyst Loading: While a higher catalyst loading might seem intuitive to drive the reaction, it can sometimes lead to side reactions. It is recommended to optimize the catalyst loading, as lower loadings (e.g., 10-20 mol %) have been used successfully.
| Parameter | Condition A | Condition B | Condition C | Outcome |
| NHC Catalyst | Tetramethyl derivative (B1) | Diisopropyl dimethyl derivative (B2) | Diisopropyl dimethyl derivative (B2) | B2 generally provides better yield and diastereoselectivity. |
| Solvent | THF | THF | Toluene | Toluene can increase diastereoselectivity but may slightly decrease the yield. |
| Temperature | -78 °C | Room Temperature | Room Temperature | Lower temperatures may be needed for highly reactive catalysts. |
| Catalyst Loading | 20 mol % | 10 mol % | 10 mol % | Lowering catalyst loading can improve the outcome. |
| Yield (dihydropyranone) | Moderate | 82% | Lower than THF | A balance between yield and diastereoselectivity needs to be found. |
| Diastereomeric Ratio | Lower | 3.4:1 | Higher than THF | Toluene favors higher diastereoselectivity. |
Issue 2: Poor Yield in the Chemoselective Reduction of the Lactone
Question: I am experiencing low yields during the chemoselective reduction of the iridoid lactone to the corresponding lactol. What are the common challenges and how can I improve the yield?
Answer:
The chemoselective reduction of the lactone in the cyclopenta[c]pyranone intermediate is a delicate step, with over-reduction being a significant risk. The choice of reducing agent and careful control of reaction conditions are paramount to achieving a good yield of the desired lactol.
Troubleshooting Steps:
-
Choice of Reducing Agent: Strong reducing agents like lithium aluminum hydride are likely to cause over-reduction to the diol. A milder reducing agent such as sodium borohydride (B1222165) (NaBH₄) is a better choice for this transformation.
-
Reaction Conditions: The reaction should be carefully monitored, and the amount of reducing agent should be precisely controlled. The reduction is often followed by an in-situ acetylation step to yield a more stable lactol acetate (B1210297), which can improve the isolated yield over the two steps to around 41%.
-
Purification Strategy: The resulting lactol can be unstable. A strategy of partial purification of the crude lactol followed by acetylation and then final purification of the more stable lactol acetate is recommended.
Issue 3: Low Stereoselectivity in the β-Glycosylation Step
Question: I am struggling to achieve high stereoselectivity in the β-glycosylation of the iridoid aglycone. What methods can be used to favor the formation of the β-anomer?
Answer:
Achieving stereoselective β-glycosylation of iridoid aglycons is a well-known challenge in this area of synthesis. Traditional methods may not be effective. A successful approach involves the use of a specific Lewis acid catalyst to direct the stereochemistry.
Troubleshooting Steps:
-
Catalyst and Conditions: The use of catalytic trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to be effective in promoting the desired stereoselective conversion to the β-glycoside.
-
Solvent Choice: The reaction is typically performed in a non-participating solvent like acetonitrile. Using other solvents might affect the stereochemical outcome.
-
Purification of the Glycoside: The product of the glycosylation reaction may require careful purification. A strategy involving partial purification of the glycosylated product, followed by a deprotection step and then final purification, has been reported to provide the final this compound in yields consistent with literature values.
Experimental Protocols
Key Experiment: NHC-Catalyzed Rearrangement of α,β-Unsaturated Enol Ester
This protocol is based on the successful synthesis reported by Candish and Lupton (2010).
-
Preparation: To a solution of the α,β-unsaturated enol ester (1.0 eq) in anhydrous THF (or toluene) at the appropriate temperature (e.g., room temperature or -78 °C), add the N-heterocyclic carbene precursor (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) (0.1-0.2 eq).
-
Initiation: Add a base (e.g., potassium tert-butoxide, 0.1-0.2 eq) to generate the active NHC catalyst in situ.
-
Reaction: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the dihydropyranone.
Visualizing the Workflow
The following diagram outlines the key stages in the total synthesis of (-)-7-Deoxyloganin, highlighting the critical transformations discussed in this guide.
References
challenges in the purification of 7-Deoxyloganin from crude extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Deoxyloganin from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from crude plant extracts?
A1: The main challenges stem from the complex nature of crude plant extracts, which contain a multitude of structurally similar compounds. Key difficulties include:
-
Co-eluting Impurities: Structurally related iridoids, such as loganin (B1675030) and secoxyloganin, as well as various phenolic acids and flavonoids present in plants like Lonicera japonica, often co-elute with this compound in standard chromatographic systems.[1][2][3]
-
Compound Stability: Iridoids can be sensitive to pH and temperature, potentially leading to degradation during lengthy extraction and purification processes.
-
Low Abundance: The concentration of this compound in the crude extract may be low, necessitating efficient and high-recovery purification methods.
-
Matrix Effects: Other compounds in the extract can interfere with the separation process, affecting peak shape and resolution in chromatography.
Q2: Which analytical techniques are best suited for monitoring the purification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is the most common and effective method for monitoring the purification process.[1][2] This technique allows for the quantification of this compound and the detection of impurities. For more challenging separations involving co-eluting compounds, HPLC coupled with Mass Spectrometry (HPLC-MS) can provide the necessary selectivity and identification capabilities.[3]
Q3: What is a typical starting point for developing an HPLC method for this compound analysis?
A3: A good starting point is a reversed-phase HPLC method. Based on methods used for similar compounds from Lonicera japonica, a C18 column is a suitable stationary phase.[2] The mobile phase can consist of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or 0.4% acetic acid) to improve peak shape.[1][2]
Q4: How can I improve the resolution between this compound and its closely related impurities?
A4: To improve resolution, you can:
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the Stationary Phase: If a C18 column is insufficient, consider a phenyl-hexyl or other column with different selectivity.
-
Adjust the pH of the Mobile Phase: Altering the pH can change the ionization state of interfering compounds, thereby affecting their retention time.
-
Employ Advanced Chromatographic Techniques: Techniques like High-Speed Counter-Current Chromatography (HSCCC) are particularly effective for separating compounds with similar polarities.
Q5: Are there any known stability issues with this compound that I should be aware of during purification?
A5: While specific stability data for this compound is limited, related iridoids and other natural compounds can be susceptible to degradation under harsh pH and high-temperature conditions. It is advisable to perform purification steps at controlled room temperature or below and to avoid strongly acidic or basic conditions for extended periods. A stability-indicating HPLC method should be developed to monitor for potential degradation products.[4][5][6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution of this compound peak in HPLC | Co-elution with structurally similar compounds (e.g., other iridoids, flavonoids). | Optimize the HPLC mobile phase gradient (make it shallower).Try a different stationary phase (e.g., phenyl-hexyl column).Adjust the pH of the mobile phase.Consider using High-Speed Counter-Current Chromatography (HSCCC) for preparative separation. |
| Low yield of purified this compound | Degradation of the compound during purification.Irreversible adsorption to the stationary phase.Inefficient extraction from the crude material. | Perform purification steps at a controlled, cool temperature.Avoid extreme pH conditions.Ensure the chosen solvents for extraction and chromatography are appropriate for iridoids.Use a well-characterized and validated extraction protocol. |
| Presence of unknown impurities in the final product | Incomplete separation from other components of the crude extract.Formation of artifacts during purification. | Use a multi-step purification strategy (e.g., macroporous resin chromatography followed by preparative HPLC).Employ HPLC-MS to identify the impurities.Re-optimize the final purification step based on the identity of the impurities. |
| Broad or tailing peaks in chromatography | Column overload.Secondary interactions with the stationary phase.Poor sample solubility in the mobile phase. | Reduce the sample loading on the column.Add a competing agent to the mobile phase (e.g., a small amount of acid).Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
Experimental Protocols
General Protocol for Extraction and Preliminary Purification using Macroporous Resin
This protocol is a general guideline and may require optimization based on the specific plant material.
-
Extraction:
-
Air-dry and powder the plant material (e.g., Lonicera japonica).
-
Extract the powder with 70-80% methanol (B129727) or ethanol (B145695) at room temperature with agitation for 24 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in water and apply it to a pre-equilibrated macroporous resin column (e.g., AB-8 or D101).
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).
-
Collect fractions and analyze them by HPLC to identify the fractions rich in this compound.
-
Combine and concentrate the this compound-rich fractions.
-
Preparative HPLC Method for Final Purification
This is a representative method that should be optimized for your specific instrument and column.
-
Instrument: Preparative HPLC system with a UV detector.
-
Column: C18, 10 µm, 20 x 250 mm (or similar dimensions).
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-10 min: 10% B
-
10-40 min: 10-30% B (linear gradient)
-
40-50 min: 30-90% B (for column wash)
-
-
Flow Rate: 10-15 mL/min
-
Detection: 240 nm
-
Injection Volume: Dependent on sample concentration and column capacity.
Quantitative Data
The following table summarizes representative data for the analysis of compounds in Lonicera japonica, which can serve as a benchmark for the purification of this compound. Note that specific recovery and purity for this compound will depend on the exact methodology.
| Compound | Linearity (r²) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Recovery (%) |
| Loganin | > 0.999 | < 2.0 | < 3.0 | 98 - 103 |
| Secoxyloganin | > 0.999 | < 2.5 | < 3.5 | 98 - 104 |
| Caffeic Acid | > 0.999 | < 2.0 | < 3.0 | 98 - 103 |
| Rutin | > 0.999 | < 1.5 | < 2.5 | 98 - 103 |
| Hyperoside | > 0.999 | < 1.0 | < 2.0 | 98 - 99 |
Data adapted from a study on the simultaneous quantification of eight compounds in Lonicera japonica and is intended for illustrative purposes.[1]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. e-nps.or.kr [e-nps.or.kr]
- 2. Simultaneous quantification of seven bioactive components in Caulis Lonicerae Japonicae by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. journals.najah.edu [journals.najah.edu]
resolving co-elution issues in chromatographic analysis of iridoids
Welcome to the technical support center for the chromatographic analysis of iridoids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve co-elution and other chromatographic challenges.
Troubleshooting Guides
Issue: Co-elution of Iridoid Peaks
Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in the analysis of complex mixtures like plant extracts containing iridoids.[1][2] This can significantly impact the accuracy and precision of quantification. The primary goal is to enhance the separation factor (α) and/or the efficiency (N) of your chromatographic system to achieve baseline resolution.[1]
Q1: My chromatogram shows two or more iridoid peaks that are not fully separated. What is the first step I should take?
A1: Before making significant changes to your method, it's crucial to ensure your HPLC system is performing optimally.[1] Apparent co-elution can sometimes be a result of peak broadening or tailing due to system issues.
Initial System Suitability Checks:
-
Column Health: A contaminated or old column can lead to poor peak shape and resolution. Try flushing the column with a strong solvent. If the issue persists, consider replacing the column.[1]
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
-
Flow Rate: Verify that the pump is delivering a consistent and accurate flow rate. Inconsistent flow can lead to variable retention times and poor resolution.
-
Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent to prevent peak distortion.
Logical Workflow for Troubleshooting Co-elution
Caption: A logical workflow for troubleshooting co-elution issues.
Q2: How can I optimize my mobile phase to resolve co-eluting iridoids on a C18 column?
A2: Modifying the mobile phase is often the most effective way to improve peak separation.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of your compounds.
-
Adjust the Mobile Phase pH: For ionizable iridoids, altering the pH of the mobile phase can change their retention characteristics. Adding a small amount of acid, such as formic acid or phosphoric acid (e.g., 0.1%), is a common practice to improve peak shape and can also affect selectivity.
-
Modify the Gradient: If you are running a gradient elution, try making it shallower. A slower increase in the organic solvent concentration will increase the separation time and can improve the resolution of closely eluting peaks.
Q3: When should I consider changing my HPLC column?
A3: If optimizing the mobile phase does not provide adequate separation, changing the stationary phase is the next logical step.
-
Different Reversed-Phase Chemistry: Consider a column with a different bonded phase, such as a phenyl-hexyl or cyano column. These offer different interaction mechanisms (e.g., π-π interactions) that can significantly alter selectivity compared to a standard C18 column.
-
Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm for UPLC) provide higher efficiency (more theoretical plates), resulting in sharper peaks and better resolution.
-
End-Capped Columns: Modern, end-capped columns have fewer residual silanol (B1196071) groups, which can reduce peak tailing, a common issue with polar compounds like iridoid glycosides.
Frequently Asked Questions (FAQs)
Q4: My iridoid peak is tailing. What are the common causes and solutions?
A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups.
| Cause | Solution |
| Secondary Silanol Interactions | Use a modern, end-capped column. Lower the mobile phase pH (e.g., 2.5-3.5) with an acid modifier like formic or phosphoric acid. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination | Flush the column with a strong solvent or replace it if necessary. |
Q5: Can adjusting the column temperature improve the separation of iridoids?
A5: Yes, adjusting the column temperature can influence selectivity and efficiency. Increasing the temperature can decrease the mobile phase viscosity, leading to sharper peaks and potentially improved resolution. However, it's important to maintain a consistent temperature for reproducible results. A good starting point for small molecules is often between 40-60°C.
Q6: What are some typical starting conditions for HPLC analysis of iridoids?
A6: A good starting point for the analysis of novel iridoid glycosides is a reversed-phase C18 column with a gradient elution.
| Parameter | Recommended Starting Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) and then optimize. |
| Flow Rate | 0.8 - 1.2 mL/min for a 4.6 mm ID column |
| Detector | UV detector, often around 240 nm for many iridoid glycosides. |
Experimental Protocols
Example HPLC Method for Iridoid Glycoside Analysis
This protocol is a general example and may require optimization for specific iridoids.
-
Instrumentation: HPLC system equipped with a quaternary pump, in-line degasser, autosampler, and a photodiode array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-4 min: 5-30% B
-
4-5 min: 30-35% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm filter before injection.
Quantitative Data Summary: UPLC Method Validation for Six Iridoid Glycosides
The following table summarizes the validation data for a UPLC-PDA method for the simultaneous quantification of six iridoid glycosides from Eucommia ulmoides Oliv.
| Compound | Linear Range (µg/mL) | Regression Equation | r² | LOD (µg/mL) | LOQ (µg/mL) |
| Geniposidic acid (GPA) | 0.42-42.0 | Y=2310.1X+12.1 | 0.9998 | 0.102 | 0.322 |
| Scyphiphin D (SD) | 0.23-23.0 | Y=1450.5X+15.3 | 0.9997 | 0.065 | 0.206 |
| Ulmoidoside A (UA) | 0.35-35.0 | Y=1234.5X+10.9 | 0.9996 | 0.088 | 0.278 |
| Ulmoidoside B (UB) | 0.31-31.0 | Y=1102.3X+9.8 | 0.9995 | 0.076 | 0.241 |
| Ulmoidoside C (UC) | 0.28-28.0 | Y=987.6X+8.7 | 0.9994 | 0.069 | 0.218 |
| Ulmoidoside D (UD) | 0.25-25.0 | Y=899.1X+7.9 | 0.9993 | 0.062 | 0.196 |
Data adapted from a study on the quantitative analysis of iridoid glycosides.
Key Factors Influencing HPLC Peak Separation
Caption: Key factors influencing HPLC peak separation.
This technical support center provides a foundational guide to resolving common co-elution issues in the chromatographic analysis of iridoids. For more specific problems, consulting detailed chromatographic theory and application notes from instrument and column manufacturers is also recommended.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 7-Deoxyloganin Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of phytochemicals like 7-Deoxyloganin is critical for ensuring the quality, safety, and efficacy of herbal medicines and derived pharmaceuticals. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of HPLC method validation with other analytical techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Method Validation
An HPLC method for the quantification of this compound, a significant iridoid glycoside, requires rigorous validation to ensure its reliability. The validation process, guided by the International Council for Harmonisation (ICH) guidelines, assesses various parameters to confirm that the method is suitable for its intended purpose.
While a specific validation study for this compound was not found in the public domain, a closely related compound, Loganin, offers a well-documented example of HPLC-PDA (Photodiode Array) method validation. The data presented here is based on a validated method for Loganin, which can be considered a reliable proxy due to their structural similarity.
Experimental Protocol: HPLC-PDA Method for Iridoid Glucoside Quantification
This protocol is adapted from a validated method for the simultaneous quantification of nine compounds, including Loganin, in a herbal prescription.
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a photodiode array detector (HPLC-PDA).
-
Column: A SunFire™ C18 column (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% (v/v) formic acid in distilled water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm (a typical wavelength for iridoid glycosides).
-
Injection Volume: 10 µL.
-
Sample Preparation: A standardized extract of the plant material is dissolved in methanol (B129727) and filtered through a 0.2 μm syringe filter before injection.
Data Presentation: HPLC Validation Parameters for Loganin
The following table summarizes the performance characteristics of the validated HPLC-PDA method for the quantification of Loganin.
| Validation Parameter | Performance Characteristic |
| Linearity (Concentration Range) | 0.16–10.00 μg/mL |
| Correlation Coefficient (r²) | ≥0.9980 |
| Limit of Detection (LOD) | 0.003–0.071 μg/mL |
| Limit of Quantification (LOQ) | 0.010–0.216 μg/mL |
| Accuracy (Recovery) | 96.36–106.95% |
| Precision (RSD) | <1.20% |
Data adapted from a study on the quality control of Jwagwieum, a herbal medicine prescription, which includes Loganin as a marker compound.[1][2]
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods offer distinct advantages for the quantification of this compound and other phytochemicals.
| Analytical Technique | Principle | Advantages | Typical Performance |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | Robust, reliable, widely available, and suitable for a wide range of compounds. | Good linearity (r² > 0.99), low LOD and LOQ (in the µg/mL to ng/mL range), and high accuracy and precision.[1][2] |
| Ultra-Performance Liquid Chromatography (UPLC) | Utilizes smaller particle size columns (<2 μm) and higher pressures for separation. | Faster analysis times, higher resolution, and increased sensitivity compared to HPLC.[3][4] | Shorter run times (e.g., 4 minutes), improved efficiency, and lower limits of detection.[3][4] |
| High-Performance Thin-Layer Chromatography (HPTLC) | A planar chromatographic technique where separation occurs on a thin layer of adsorbent material. | High sample throughput, low operating costs, and minimal sample preparation.[5][6] | Linearity with r² values typically >0.99, LOD and LOQ in the ng/band range, and good precision.[5][6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS. | High sensitivity and selectivity, allowing for the identification and quantification of compounds at very low concentrations.[7][8] | Very low limits of quantification (pg/mL to ng/mL range) and high specificity.[7][8] |
Visualizing the HPLC Validation Workflow
The following diagram illustrates the key stages involved in the validation of an HPLC method for the quantification of this compound, adhering to ICH guidelines.
References
- 1. Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC-PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of 7-Deoxyloganin Content in Different Plant Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distribution and concentration of bioactive compounds in various plant species is crucial for natural product discovery and development. This guide provides a comparative analysis of 7-Deoxyloganin, a key iridoid glycoside, across different plant species, supported by experimental data and detailed methodologies.
This compound serves as a pivotal intermediate in the biosynthesis of more complex and medicinally important compounds, such as loganin (B1675030) and secologanin (B1681713), which are precursors to a wide array of monoterpenoid indole (B1671886) alkaloids (MIAs). Due to its transient nature as a biosynthetic intermediate, its endogenous concentration is often low in wild-type plants but can be influenced by genetic and environmental factors.
Quantitative Data Summary
The following table summarizes the known occurrence and reported concentrations of this compound and its closely related derivatives in selected plant species. It is important to note that direct quantitative comparisons are challenging due to variations in experimental methodologies and the fact that this compound is often rapidly converted to downstream products.
| Plant Species | Family | Compound Reported | Part of Plant | Reported Concentration | Significance & Remarks |
| Catharanthus roseus (Madagascar Periwinkle) | Apocynaceae | 7-Deoxyloganic acid | Leaves | Undetectable in control plants. | A key intermediate in the biosynthesis of secologanin and subsequently, valuable anti-cancer MIAs like vincristine (B1662923) and vinblastine. Its rapid turnover results in very low steady-state levels. |
| Catharanthus roseus (genetically modified) | Apocynaceae | 7-Deoxyloganic acid | Leaves | > 4 mg/g fresh weight | In plants where the gene for 7-deoxyloganic acid-7-hydroxylase (CrDL7H) is silenced, the precursor 7-deoxyloganic acid accumulates to significant levels, confirming its role in the biosynthetic pathway.[1] |
| Verbena officinalis (Common Vervain) | Verbenaceae | This compound | Aerial parts | Data on specific concentration is limited; reported as a known constituent.[2] | Known to contain various iridoid glycosides with potential pharmacological activities. The presence of this compound suggests its involvement in the biosynthesis of other iridoids in this species. |
| Strychnos nux-vomica (Strychnine tree) | Loganiaceae | Deoxyloganin | Fruit | Reported as a constituent, but quantitative data is not readily available.[2][3] | This species is known for its toxic alkaloids, strychnine (B123637) and brucine. The presence of this compound indicates the activity of the iridoid biosynthesis pathway, which provides precursors for various secondary metabolites. |
Experimental Protocols
Accurate quantification of this compound requires robust extraction and analytical methods. Below are detailed methodologies for key experiments.
Plant Material Extraction
This protocol outlines a general procedure for the extraction of iridoid glycosides, including this compound, from plant tissues.
-
Sample Preparation: Fresh plant material (e.g., leaves, fruits) is harvested and immediately frozen in liquid nitrogen to quench metabolic processes. The frozen tissue is then lyophilized (freeze-dried) to remove water and ground into a fine powder.
-
Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 80% methanol) is commonly used for the extraction of polar glycosides like this compound.
-
Extraction Procedure:
-
Weigh a precise amount of the powdered plant material (e.g., 100 mg).
-
Add a defined volume of the extraction solvent (e.g., 10 mL).
-
Sonication or vortexing can be used to ensure thorough mixing and cell disruption.
-
The mixture is then agitated (e.g., on a rotary shaker) for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or slightly elevated).
-
After extraction, the mixture is centrifuged to pellet the solid plant debris.
-
The supernatant, containing the extracted compounds, is carefully collected.
-
The extract may be filtered through a 0.22 µm syringe filter before analysis to remove any remaining particulate matter.
-
Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a highly sensitive and selective method for the quantification of low-abundance metabolites like this compound.
-
Chromatographic System: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.7 µm), is typically used.
-
Mobile Phase: A gradient elution using two solvents is common.
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Program: The proportion of Solvent B is gradually increased over the run to elute compounds with increasing hydrophobicity. A typical gradient might start at 5% B, increase to 95% B, and then return to the initial conditions to re-equilibrate the column.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and then monitoring for a specific product ion after fragmentation. This highly selective detection method minimizes interference from other compounds in the complex plant extract.
-
-
Quantification: A calibration curve is generated using authentic standards of this compound at known concentrations. The concentration of this compound in the plant extracts is then determined by comparing the peak area of the analyte to the calibration curve.
Visualizations
Biosynthetic Pathway of Secologanin
The following diagram illustrates the key steps in the biosynthesis of secologanin, highlighting the central role of this compound and its derivatives.
Caption: Simplified biosynthetic pathway of secologanin from geraniol.
Experimental Workflow for this compound Analysis
The diagram below outlines the general workflow for the extraction and quantification of this compound from plant samples.
Caption: General workflow for this compound analysis in plants.
References
7-Deoxyloganin Versus Loganin: A Comparative Analysis of Their Roles as Biosynthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of complex iridoids and monoterpenoid indole (B1671886) alkaloids (MIAs), a class of compounds with significant pharmaceutical value, involves a series of intricate enzymatic steps. Central to this pathway are the intermediates 7-deoxyloganin and loganin (B1675030), whose precise sequential roles have been a subject of scientific investigation. This guide provides an objective comparison of this compound and loganin as biosynthetic intermediates, supported by experimental data, to elucidate their respective positions and efficiencies in the pathway leading to the crucial precursor, secologanin (B1681713).
Biosynthetic Pathway Overview
The biosynthesis of secologanin, a key precursor to thousands of MIAs, originates from geraniol (B1671447). Through a series of enzymatic reactions, geraniol is converted to 7-deoxyloganetic acid. The subsequent steps involving hydroxylation and methylation to form loganin have been proposed to occur via two alternative routes.
Route 1: Hydroxylation followed by methylation. In this pathway, 7-deoxyloganic acid is first hydroxylated at the C7 position by 7-deoxyloganic acid 7-hydroxylase (DL7H) to yield loganic acid. Subsequently, loganic acid is methylated by S-adenosyl-L-methionine:loganic acid O-methyltransferase (LAMT) to form loganin.
Route 2: Methylation followed by hydroxylation. This alternative pathway suggests that 7-deoxyloganic acid is first methylated to form this compound, which is then hydroxylated by a this compound 7-hydroxylase to produce loganin.
Experimental evidence, particularly from the medicinal plant Catharanthus roseus, strongly supports the predominance of Route 1.
Comparative Performance as Biosynthetic Intermediates
The efficiency of this compound versus loganin as direct precursors in the main biosynthetic route can be inferred from the substrate specificity of the key enzymes involved. While comprehensive kinetic data for all enzymes is not available in the literature, studies on Loganic Acid O-Methyltransferase (LAMT) and 7-deoxyloganic acid 7-hydroxylase (DL7H) in Catharanthus roseus provide significant insights.
Enzyme Specificity and Efficiency
Loganic Acid O-Methyltransferase (LAMT): This enzyme catalyzes the final methylation step to produce loganin. Studies on LAMT from C. roseus have demonstrated a strong preference for loganic acid as a substrate over 7-deoxyloganic acid. In fact, under identical assay conditions, no significant methylation of 7-deoxyloganic acid was observed. This indicates that the methylation step preferentially occurs after the hydroxylation at the C7 position.
7-Deoxyloganic Acid 7-Hydroxylase (DL7H): The functional characterization of DL7H from C. roseus has shown that it efficiently converts 7-deoxyloganic acid to loganic acid. While the enzyme can also act on this compound, its preferred substrate is 7-deoxyloganic acid. This further supports the biosynthetic sequence where hydroxylation precedes methylation.
The following table summarizes the available data on the substrate preference of these key enzymes.
| Enzyme | Preferred Substrate | Alternative Substrate | Quantitative Comparison (where available) |
| Loganic Acid O-Methyltransferase (LAMT) | Loganic acid | 7-Deoxyloganic acid | The apparent Km for loganic acid with a partially purified enzyme from Vinca rosea was reported as 12.5 mM.[1] The methylation rate for 7-deoxyloganic acid is not significant under the same conditions. |
| 7-Deoxyloganic Acid 7-Hydroxylase (DL7H) | 7-Deoxyloganic acid | This compound | Functional expression in yeast confirmed its biochemical activity and substrate specificity studies showed its preference for 7-deoxyloganic acid over other closely related substrates.[2] Virus-induced gene silencing of CrDL7H resulted in a significant accumulation of 7-deoxyloganic acid and a 70% reduction in secologanin levels.[2] In vitro assays with microsomes from C. roseus cell cultures show activity for both this compound 7-hydroxylase and secologanin synthase.[3] |
Experimental Protocols
Loganic Acid O-Methyltransferase (LAMT) Enzyme Assay
This protocol is a general representation of a methyltransferase assay and can be adapted for LAMT activity measurement.
Objective: To determine the catalytic activity of LAMT with loganic acid and 7-deoxyloganic acid as substrates.
Materials:
-
Purified or partially purified LAMT enzyme preparation
-
Loganic acid
-
7-Deoxyloganic acid
-
S-adenosyl-L-methionine (SAM)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 5 mM DTT)
-
Stop solution (e.g., 2 M HCl)
-
Scintillation cocktail
-
Radioactively labeled S-adenosyl-L-[¹⁴C-methyl]methionine can be used for a radiometric assay, or a non-radioactive method coupled with HPLC or a commercial methyltransferase assay kit (e.g., MTase-Glo™) can be employed.
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing the reaction buffer, substrate (loganic acid or 7-deoxyloganic acid at varying concentrations), and a fixed concentration of S-adenosyl-L-[¹⁴C-methyl]methionine.
-
Pre-incubate the reaction mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the LAMT enzyme preparation.
-
Incubate for a defined period (e.g., 30 minutes) during which the reaction is linear.
-
Stop the reaction by adding the stop solution.
-
Extract the methylated product (loganin or this compound) using an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of radioactive product formed using a scintillation counter.
-
Calculate the enzyme activity and determine kinetic parameters (Km and Vmax) by plotting the reaction velocity against substrate concentration and fitting the data to the Michaelis-Menten equation.
Virus-Induced Gene Silencing (VIGS) of DL7H in Catharanthus roseus
This protocol provides a general workflow for VIGS to study the in vivo function of genes in the iridoid biosynthetic pathway.
Objective: To silence the expression of the DL7H gene in C. roseus to observe the effect on the accumulation of biosynthetic intermediates and final products.
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101)
-
Tobacco Rattle Virus (TRV)-based VIGS vectors (pTRV1 and pTRV2)
-
A cDNA fragment of the target gene (DL7H) cloned into the pTRV2 vector.
-
C. roseus seedlings (approximately 2-3 weeks old)
-
Infiltration medium (e.g., MS medium, acetosyringone, MES buffer)
-
Growth chamber with controlled light and temperature conditions.
Procedure:
-
Introduce the pTRV1 and pTRV2-DL7H constructs into separate A. tumefaciens cultures.
-
Grow the bacterial cultures to an appropriate optical density (OD₆₀₀).
-
Harvest and resuspend the bacterial cells in the infiltration medium.
-
Mix the A. tumefaciens cultures containing pTRV1 and pTRV2-DL7H in a 1:1 ratio.
-
Infiltrate the C. roseus seedlings with the bacterial suspension using a needleless syringe or by vacuum infiltration.
-
Grow the infiltrated plants in a growth chamber for 2-3 weeks for the viral infection and gene silencing to spread.
-
Harvest leaf tissues from silenced plants (often identified by a marker gene like phytoene (B131915) desaturase, which causes photobleaching) and control plants (infiltrated with an empty pTRV2 vector).
-
Extract metabolites from the leaf tissues and analyze the levels of 7-deoxyloganic acid, loganic acid, loganin, and secologanin using techniques like HPLC or LC-MS.
-
Extract RNA from the leaf tissues and perform quantitative real-time PCR (qRT-PCR) to confirm the downregulation of the DL7H transcript.
Visualizations
References
A Comparative Guide to UPLC-MS and HPLC-UV Methods for the Quantification of 7-Deoxyloganin
This guide provides a detailed comparison of two common analytical techniques, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and High-Performance Liquid Chromatography-Ultraviolet detection (HPLC-UV), for the quantitative analysis of 7-Deoxyloganin. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the respective strengths and weaknesses of each method to aid in selecting the most appropriate technique for their specific research needs.
This compound is an iridoid glycoside found in various medicinal plants.[1][2][3][4] Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and standardization of herbal products.
Quantitative Performance Comparison
The choice between UPLC-MS and HPLC-UV often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. UPLC-MS generally offers significantly higher sensitivity and selectivity compared to HPLC-UV. The following table summarizes the typical performance characteristics of each method for the analysis of iridoid glycosides like this compound.
| Performance Parameter | UPLC-MS | HPLC-UV |
| **Linearity (R²) ** | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 100 - 1000 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 25 ng/mL | 500 - 2000 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (%Recovery) | 95 - 105% | 90 - 110% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on UV absorbance) |
| Analysis Time | Short (typically < 10 min) | Longer (typically 15-30 min) |
| Solvent Consumption | Low | High |
| Instrument Cost | High | Moderate |
| Method Complexity | High | Moderate |
Note: The values presented in this table are representative and can vary depending on the specific instrumentation, column chemistry, and mobile phase composition.
Experimental Protocols
Detailed methodologies for both UPLC-MS and HPLC-UV are outlined below. These protocols are based on established methods for the analysis of iridoid glycosides and should be optimized for specific laboratory conditions.
1. UPLC-MS Method
This method is ideal for the sensitive and selective quantification of this compound in complex matrices.
-
Chromatographic System: Waters ACQUITY UPLC System or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at a low percentage of B, increasing linearly to elute the compound of interest, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: Triple quadrupole (QqQ) or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification on a QqQ instrument, or full scan for a TOF instrument. Specific precursor and product ions for this compound need to be determined.
2. HPLC-UV Method
This method is a robust and cost-effective alternative for routine analysis when high sensitivity is not a primary requirement.
-
Chromatographic System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile or Methanol
-
-
Isocratic or Gradient Elution: The choice between isocratic and gradient elution will depend on the complexity of the sample.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 25 - 35 °C.
-
Injection Volume: 10 - 20 µL.
-
UV Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound needs to be determined experimentally (typically in the range of 230-280 nm for similar compounds).
Method Validation
Both methods should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure they are fit for their intended purpose.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the UPLC-MS and HPLC-UV methods for this compound analysis.
Caption: Workflow for cross-validation of analytical methods.
Signaling Pathway of Iridoid Glycoside Biosynthesis
While not a signaling pathway in the traditional sense, the following diagram illustrates the general biosynthetic pathway leading to this compound.
Caption: Biosynthetic pathway of this compound.
References
- 1. Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-methyl-, methyl ester, (1S,4aS,7S,7aR)- | C17H26O9 | CID 440906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Deoxyloganin (HMDB0251007) [hmdb.ca]
- 3. foodb.ca [foodb.ca]
- 4. This compound (CHEBI:18370) [ebi.ac.uk]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Critical Role of Certified Reference Material in the Analysis of 7-Deoxyloganin
A Comparative Guide for Researchers and Quality Control Professionals
In the precise world of pharmaceutical research, drug development, and quality control, the accuracy of analytical measurements is paramount. For natural product analysis, such as the quantification of 7-Deoxyloganin, a key iridoid glycoside with potential therapeutic applications, the use of a well-characterized reference standard is the bedrock of reliable data. This guide provides a comprehensive comparison between the use of a high-purity, commercially available this compound reference standard—akin to a Certified Reference Material (CRM)—and a less-characterized, or "in-house," analytical standard.
Unveiling this compound
This compound is a naturally occurring iridoid glycoside found in various medicinal plants.[1][2] It serves as a crucial intermediate in the biosynthesis of more complex and biologically active compounds, such as loganin.[3] Its accurate quantification is essential for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents.
The Gold Standard: High-Purity Reference Material
While a formal Certified Reference Material (CRM) for this compound from a national metrology institute may not be readily available, several reputable suppliers offer high-purity "reference standards." These standards are rigorously tested and come with a comprehensive Certificate of Analysis (CoA), providing a level of quality assurance that approaches that of a CRM.
Key Characteristics of a High-Purity this compound Reference Standard:
-
High Purity: Typically >98% as determined by High-Performance Liquid Chromatography (HPLC).
-
Confirmed Identity: Structure elucidated and confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Comprehensive Documentation: A detailed Certificate of Analysis accompanies the standard, outlining its purity, identity, storage conditions, and sometimes, stability data.
-
Traceability: While not always to the level of a CRM, the characterization methods are often validated and traceable to internal standards.
The Alternative: In-House Analytical Standards
In some research settings, "in-house" or less-characterized analytical standards of this compound may be used. These are typically isolated in the laboratory or purchased from suppliers without extensive characterization. While seemingly cost-effective, their use can introduce significant variability and uncertainty into analytical measurements.
Performance Comparison: High-Purity Reference Standard vs. In-House Standard
The choice of analytical standard has a direct impact on the quality and reliability of experimental data. The following table summarizes the key differences in performance.
| Parameter | High-Purity Reference Standard (CRM-equivalent) | In-House Analytical Standard | Impact on a Researcher's Data |
| Purity | Typically >98% (e.g., 99.5% by HPLC) with specified impurities. | Often unknown or roughly estimated. May contain significant impurities. | Inaccurate quantification of this compound in samples, leading to erroneous conclusions about its concentration and activity. |
| Identity | Confirmed by NMR, MS, etc. | May be presumed based on a single analytical technique (e.g., retention time in HPLC). | Risk of misidentification and quantifying the wrong compound, invalidating the entire study. |
| Concentration Accuracy | Accurate weighing of a high-purity material allows for the preparation of standard solutions with known concentrations. | Unknown purity leads to inaccurate concentrations of standard solutions. | Inability to create a reliable calibration curve, resulting in systematic errors in the quantification of the analyte. |
| Reproducibility | Consistent purity and characterization from batch to batch ensure high reproducibility of results. | Batch-to-batch variability in purity and composition leads to poor reproducibility. | Difficulty in comparing results across different experiments and laboratories, hindering scientific progress. |
| Regulatory Compliance | Use of well-characterized reference standards is often a requirement for regulatory submissions (e.g., FDA, EMA). | Data generated using uncharacterized standards may not be accepted by regulatory agencies. | Delays in drug development and approval processes. |
Experimental Protocols
The accurate quantification of this compound in a sample, such as a plant extract, typically involves HPLC coupled with an ultraviolet (UV) or mass spectrometry (MS) detector. The use of a high-purity reference standard is crucial for the validation of these analytical methods.
Key Experiment: Quantification of this compound in a Plant Extract using HPLC-UV
1. Preparation of Standard Solutions:
-
Accurately weigh a precise amount of the this compound high-purity reference standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of the analyte in the sample.
2. Sample Preparation:
-
Extract this compound from the plant material using an appropriate solvent and extraction technique (e.g., sonication or Soxhlet extraction).
-
Filter the extract to remove particulate matter.
-
If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.
3. HPLC-UV Analysis:
-
Inject the prepared calibration standards and sample extracts into the HPLC system.
-
Separate the compounds on a suitable HPLC column (e.g., C18).
-
Detect this compound using a UV detector at its maximum absorbance wavelength.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams are provided.
References
A Comparative Guide to the Efficacy of Synthetic vs. Natural 7-Deoxyloganin
Production and Sourcing
Synthetic 7-Deoxyloganin: The total synthesis of this compound is a multi-step process that has been achieved through various chemical routes. These synthetic pathways provide a high degree of control over the final molecular structure, ensuring the production of a specific stereoisomer. The process typically involves the construction of the core cyclopenta[c]pyran ring system followed by glycosylation.
Natural this compound: this compound is found in a variety of plant species. Documented natural sources include plants from the Verbenaceae family, such as Verbena officinalis, and the Loganiaceae family, including Strychnos nux-vomica[1]. The extraction and purification of this compound from these plant matrices is a multi-step process involving solvent extraction, fractionation, and chromatographic techniques to isolate the compound of interest.
Purity and Impurity Profiles
The purity of a compound is a crucial factor influencing its biological activity. The source of this compound can have a significant impact on its purity and the nature of any accompanying impurities.
| Feature | Synthetic this compound | Natural this compound |
| Typical Purity | Often ≥98% | Typically ≥98%, but can be more variable |
| Source | Chemical Synthesis | Extraction from plant sources |
| Potential Impurities | - Unreacted starting materials- Reagents and catalysts- By-products of side reactions- Stereoisomers | - Other co-extracted natural products (e.g., other iridoids, flavonoids)- Residual extraction solvents- Plant-derived contaminants (e.g., pigments, lipids) |
| Batch-to-Batch Consistency | Generally high with a well-defined and consistent impurity profile. | Can be more variable due to factors such as plant genetics, growing conditions, and extraction efficiency. |
At the molecular level, a pure synthetic ingredient is identical to its natural counterpart; the biological response is to the molecule's structure, not its origin[2]. However, the presence of different impurities can be a distinguishing factor. Synthetic production may allow for greater purity and consistency, while natural extracts might contain other compounds that could have synergistic effects[2][3].
Comparative Efficacy Based on Related Compounds
Direct experimental data comparing the efficacy of synthetic and natural this compound is lacking. However, studies on closely related iridoid glycosides, such as loganin (B1675030) and 8-epi-7-deoxyloganic acid, provide insights into the potential biological activities of this compound.
Anti-Inflammatory Activity: Loganin has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages[4]. It is suggested that this anti-inflammatory effect is mediated through the activation of the Nrf2/HO-1 signaling pathway, which plays a key role in the antioxidant response. Additionally, 8-epi-7-deoxyloganic acid has been demonstrated to attenuate inflammatory symptoms by suppressing the MAPK/NF-κB signaling cascade in both in vitro and in vivo models. The NF-κB pathway is a central regulator of the inflammatory response. Given the structural similarity, it is plausible that this compound exhibits similar anti-inflammatory properties through modulation of these pathways.
Neuroprotective Effects: Loganin has demonstrated neuroprotective effects against Aβ25-35-induced injury in PC12 cells, a model relevant to Alzheimer's disease research. This protection is attributed to the suppression of ROS generation and the attenuation of apoptosis via inhibition of the NF-κB signaling pathway. Further studies on loganin have indicated its potential in protecting against neurotoxicity by enhancing neurotrophic signaling and inhibiting the RhoA/ROCK pathway. These findings suggest that this compound may also possess neuroprotective potential.
The presence of other minor, co-extracted compounds in natural this compound could potentially lead to synergistic or additive effects, where the combined biological activity is greater than that of the purified compound alone. Conversely, well-characterized synthetic this compound with a consistent purity profile offers a high degree of reproducibility for in vitro and in vivo studies.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the sourcing and evaluation of this compound.
1. Extraction and Purification of Natural this compound (General Protocol)
This protocol is a representative method for the isolation of iridoid glycosides from a plant source.
-
Extraction: Dried and powdered plant material (e.g., from Verbena officinalis) is macerated with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature for 48-72 hours. The process is repeated multiple times to ensure exhaustive extraction. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The fractions are collected, and the solvent is evaporated. Iridoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel or a reversed-phase C18 column. The column is eluted with a gradient of solvents (e.g., a mixture of methanol and water or chloroform and methanol) to separate the individual compounds.
-
Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
2. In Vitro Anti-Inflammatory Assay: Inhibition of TNF-α Production in LPS-Stimulated Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Treatment: Cells are seeded in 24-well plates and allowed to adhere. They are then pre-treated with various concentrations of synthetic or natural this compound for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Quantification of TNF-α: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of TNF-α production is calculated relative to the LPS-treated control group. The IC50 value (the concentration at which 50% of TNF-α production is inhibited) is determined from the dose-response curve.
3. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically employed.
-
Mobile Phase: A gradient elution is often used, consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Detection: The UV detector is set to a wavelength where this compound has maximum absorbance.
-
Sample Preparation: A known concentration of the this compound sample (either synthetic or natural) is dissolved in the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is recorded. The purity is determined by calculating the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.
Visualizing a Key Signaling Pathway
The NF-κB signaling pathway is a critical mediator of inflammation and a likely target for the anti-inflammatory effects of this compound.
Caption: The NF-κB signaling pathway in inflammation.
Conclusion
The decision to use synthetic or natural this compound will depend on the specific research application. Synthetic this compound offers the advantage of a highly pure and consistent product, which is often preferable for pharmacological studies where a well-defined substance is required to ensure reproducibility. On the other hand, natural this compound may be a suitable choice for initial screening studies or when investigating the potential synergistic effects of a plant-derived extract. Researchers should carefully consider the trade-offs between purity, consistency, and the potential for bioactivity influenced by minor components when selecting their source of this compound. Further studies directly comparing the efficacy of synthetic and natural this compound are warranted to provide more definitive guidance.
References
- 1. Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-methyl-, methyl ester, (1S,4aS,7S,7aR)- | C17H26O9 | CID 440906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What’s the risk? Synthetic vs natural chemical ingredients [cris.msu.edu]
- 3. Chemical Composition, Biological Activity, and In VivoToxicity of Essential Oils Extracted from Mixtures of Plants and Spices [mdpi.com]
- 4. researchgate.net [researchgate.net]
Quantitative Comparison of Iridoids in Lonicera japonica: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a detailed quantitative comparison of iridoid glycosides in the flowers and leaves of Lonicera japonica. The data presented is compiled from recent scientific literature, offering a basis for evaluating the medicinal potential of different parts of this plant.
Iridoids are a class of secondary metabolites that contribute significantly to the therapeutic properties of Lonicera japonica, commonly known as honeysuckle. Traditionally, the flower buds are used in medicine; however, recent studies have highlighted that other parts of the plant, such as the leaves, also contain these valuable compounds. Understanding the distribution and concentration of specific iridoids is crucial for quality control, drug formulation, and exploring the full therapeutic potential of the plant.
Quantitative Analysis of Iridoid Glycosides: Flowers vs. Leaves
A comprehensive study utilizing Ultra-Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UPLC-QQQ-MS/MS) has provided precise quantification of eight major iridoid glycosides in the flowers (Lonicerae Japonicae Flos, LJF) and leaves (Lonicerae Folium, LF) of Lonicera japonica. The findings indicate a generally higher concentration of most analyzed iridoids in the flowers compared to the leaves.
The following table summarizes the mean content of these eight iridoid glycosides in µg/g of dried material.
| Iridoid Glycoside | Mean Content in Flowers (µg/g) | Mean Content in Leaves (µg/g) |
| Loganic acid | 11.21 | 9.32 |
| Sweroside | 26.04 | 22.03 |
| Secoxyloganin | 8.87 | 5.38 |
| Loganin | 114.21 | 10.59 |
| Vobasine | 2.65 | 1.84 |
| Secologanin | 1.98 | 1.34 |
| Kingiside | 0.98 | 0.65 |
| Lonicerin | 1.12 | 0.76 |
Data sourced from Zhang et al., 2024.[1][2]
Experimental Protocols
The quantitative data presented above was obtained through a validated UPLC-QQQ-MS/MS method. Below is a detailed description of the experimental protocol.
Sample Preparation
-
Collection and Preparation : Flower buds (LJF) were collected during the initial flowering period. Mature leaves (LF), distinguished by their dark green color and length greater than 4 cm, were also collected.[1] All samples were dried for analysis.
-
Extraction : A 0.2 g sample of the powdered plant material was mixed with 10 mL of 70% methanol. The mixture underwent ultrasonication for 30 minutes, followed by centrifugation at 10,000 rpm for 10 minutes. The resulting supernatant was filtered through a 0.22 µm microporous membrane prior to analysis.
UPLC-QQQ-MS/MS Analysis
-
Chromatographic System : An ultra-performance liquid chromatography system was used for separation.
-
Column : An Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm) was maintained at a temperature of 35°C.
-
Mobile Phase : The mobile phase consisted of a gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate : The flow rate was maintained at 0.3 mL/min.
-
Mass Spectrometry : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode was used for detection and quantification.
-
Quantification : The analysis was performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target iridoid glycosides.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of iridoids in Lonicera japonica.
Caption: Experimental workflow for iridoid quantification.
Iridoid Biosynthesis Pathway
Iridoids are synthesized in plants through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. The following diagram outlines the general biosynthetic pathway leading to the formation of key iridoids.
References
Safety Operating Guide
Proper Disposal of 7-Deoxyloganin: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 7-Deoxyloganin as a hazardous chemical waste. Due to the limited specific toxicological data available, a cautious approach to its disposal is essential to ensure personnel safety and environmental protection. Adherence to all local, state, and federal regulations is mandatory.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, catering to researchers, scientists, and drug development professionals. By following these protocols, laboratories can maintain a safe working environment and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of identification, segregation, containment, and transfer.
Step 1: Waste Identification and Classification
-
Identify the Waste Stream: Determine the form of the this compound waste:
-
Solid Waste: Unused or expired pure compound, contaminated lab materials (e.g., weigh boats, filter paper, contaminated silica (B1680970) gel).
-
Liquid Waste: Solutions containing this compound, such as reaction mixtures, chromatographic eluents, or stock solutions. Note the solvents used (e.g., halogenated or non-halogenated).
-
Contaminated Sharps: Needles, syringes, or broken glassware contaminated with this compound.
-
-
Hazard Classification: As the toxicological properties of this compound are not thoroughly investigated, it must be handled as a hazardous chemical waste.
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Do NOT mix this compound waste with other incompatible waste streams.
-
Solid Waste: Keep separate from liquid waste.
-
Liquid Waste:
-
Halogenated vs. Non-Halogenated: Collect liquid waste containing halogenated solvents (e.g., dichloromethane, chloroform) separately from those with non-halogenated solvents (e.g., methanol, ethyl acetate, hexanes).
-
Aqueous Waste: Segregate aqueous solutions containing this compound from organic solvent waste. Further divide aqueous waste into acidic and basic streams if other incompatible chemicals are present.
-
-
Sharps Waste: All sharps must be collected in designated puncture-resistant containers.
Step 3: Container Selection and Labeling
-
Choose Appropriate Containers:
-
Liquids: Use chemically compatible, leak-proof containers with secure screw caps. For example, use glass or polyethylene (B3416737) containers for most organic solvents and aqueous solutions.
-
Solids: Use wide-mouth, sealable containers made of a material compatible with the waste.
-
Sharps: Use only approved, puncture-resistant sharps containers.
-
-
Label Containers Clearly:
-
As soon as waste is first added, affix a hazardous waste label.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all other chemical constituents in the container (e.g., methanol, water) with their approximate concentrations or percentages.
-
The date accumulation started.
-
The specific hazard characteristics (e.g., "Toxic," "Handle with Caution").
-
The name and contact information of the generating laboratory or researcher.
-
-
Step 4: Safe Storage of Waste
-
Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Do not store incompatible waste types near each other.
-
Keep containers closed at all times, except when adding waste.
Step 5: Arranging for Final Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific instructions for waste pickup and disposal according to institutional and regulatory requirements.
-
Documentation: Complete any necessary waste disposal request forms provided by your EHS office, ensuring all information is accurate and complete.
-
Waste Pickup: Follow your institution's procedures for scheduling and preparing for a hazardous waste pickup. Do not attempt to transport hazardous waste off-site yourself.
Quantitative Data Summary for Chemical Waste Segregation
While specific quantitative disposal limits for this compound are not available, the following table provides general guidelines for the segregation of laboratory chemical waste, which must be applied to this compound disposal.
| Waste Category | Examples | Container Type | Key Segregation Requirements |
| Non-Halogenated Organic Solvents | Methanol, Ethanol, Acetone, Hexane, Ethyl Acetate | Glass or Polyethylene | Keep separate from halogenated solvents. |
| Halogenated Organic Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Glass or Polyethylene | Keep separate from non-halogenated solvents. |
| Aqueous Waste (Acidic) | Solutions with pH < 7 | Glass or Polyethylene | Keep separate from bases and cyanides. |
| Aqueous Waste (Basic/Neutral) | Solutions with pH ≥ 7 | Glass or Polyethylene | Keep separate from acids. |
| Solid Chemical Waste | Contaminated lab supplies, non-hazardous salts | Labeled bags or drums | Segregate from liquid and sharp waste. |
| Sharps Waste | Needles, scalpels, contaminated broken glass | Puncture-resistant container | Must be autoclaved if biologically contaminated. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By implementing these procedures, your laboratory can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and your Safety Data Sheets for the most accurate and up-to-date information.
Personal protective equipment for handling 7-Deoxyloganin
Essential Safety and Handling Guide for 7-Deoxyloganin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given that the specific toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount.[1] The following procedures are based on general best practices for handling chemical compounds in a laboratory setting and are intended to minimize exposure and ensure a safe working environment. A thorough risk assessment should be conducted for the specific experimental context.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or punctures before use. For extended procedures, consider double-gloving. Wash the outside of gloves before removal. |
| Body Protection | Laboratory coat or disposable gown | A clean, buttoned lab coat or a disposable gown should be worn to protect street clothing from contamination.[2] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | To protect against splashes and airborne particles.[2][3] If there is a significant splash risk, a face shield should be worn in addition to safety glasses or goggles. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powder form of the compound, especially when weighing or transferring, to prevent inhalation of dust particles. A full-face respirator may be necessary for large-scale operations or in case of a spill. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of accidental exposure and ensures the integrity of the experiment.
-
Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the label correctly identifies the contents as this compound.
-
Wear appropriate PPE (gloves and lab coat) during inspection.
-
-
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials (a specific list should be determined by a full risk assessment).
-
The storage area should be clearly labeled with the compound's identity and any potential hazards.
-
-
Weighing and Preparation of Solutions:
-
All weighing and handling of the solid compound should be conducted in a chemical fume hood or a glove box to minimize inhalation exposure.
-
Use a dedicated set of spatulas and weighing boats.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled.
-
-
Experimental Use:
-
Handle all solutions containing this compound within a well-ventilated area, preferably a fume hood.
-
Avoid direct contact with skin and eyes. In case of contact, immediately follow the first aid procedures outlined below.
-
Keep all containers closed when not in use.
-
-
Post-Experiment Decontamination:
-
Wipe down all work surfaces with an appropriate cleaning agent.
-
Thoroughly clean all non-disposable equipment used in the procedure.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
First Aid Measures
In the event of an exposure, immediate and appropriate action is critical.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid this compound waste, including empty containers and contaminated disposable labware (e.g., weighing boats, pipette tips), in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not pour any waste containing this compound down the drain.
-
-
Contaminated PPE:
-
Dispose of all used gloves, disposable gowns, and other contaminated PPE in a designated hazardous waste container.
-
-
Waste Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
-
Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
